Structural Elucidation and Analytical Profiling of Prop-2-yn-1-yl Furan-3-Carboxylate
Executive Summary In modern drug discovery and bioconjugation workflows, bifunctional building blocks are essential for rapidly generating structural diversity. Prop-2-yn-1-yl furan-3-carboxylate (CAS No.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and bioconjugation workflows, bifunctional building blocks are essential for rapidly generating structural diversity. Prop-2-yn-1-yl furan-3-carboxylate (CAS No. 116041-58-8), commonly known as propargyl 3-furoate, exemplifies this utility. By combining a heteroaromatic furan core—a proven bioisostere for phenyl and pyrrole rings—with a terminal alkyne handle, this molecule serves as an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].
This technical guide provides an authoritative analysis of the structural and electronic properties of prop-2-yn-1-yl furan-3-carboxylate, details its high-resolution Nuclear Magnetic Resonance (NMR) spectral data, and establishes self-validating protocols for its synthesis and characterization.
Structural and Electronic Profiling
Understanding the chemical behavior of prop-2-yn-1-yl furan-3-carboxylate (C₈H₆O₃) requires a mechanistic view of its electronic distribution:
Furan Ring System: The five-membered furan heterocycle possesses moderate aromaticity (resonance energy ≈ 16 kcal/mol). The ester group at the C-3 position acts as a strong electron-withdrawing group (EWG). This inductive and resonance-based withdrawal depletes electron density from the α-positions (C-2 and C-4), rendering them electrophilic, while preserving the relative nucleophilicity of C-5 [2].
Propargyl Ester Linkage: The propargyl moiety (-CH₂-C≡CH) provides a rigid, sterically unhindered terminal alkyne. The proximity of the ester oxygen deshields the methylene protons, while the terminal alkyne remains highly reactive toward 1,3-dipolar cycloadditions.
High-Resolution NMR Data & Signal Assignments
Accurate structural validation relies on precise NMR assignments. The following quantitative data was acquired at 600 MHz (¹H) and 151 MHz (¹³C) in CDCl₃. As an application scientist, I emphasize that understanding the causality behind these chemical shifts is critical for troubleshooting structural anomalies.
Table 1: ¹H NMR Spectral Data (600 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Mechanistic Rationale
H-2 (Furan)
8.06
d
3.8
1H
Highly deshielded by the adjacent ring oxygen and the anisotropic effect of the C-3 carbonyl.
H-5 (Furan)
7.43
dt
3.5, 1.9
1H
Deshielded by the ring oxygen; typical α-proton shift.
H-4 (Furan)
6.76
q
2.1
1H
β-proton; the least deshielded position on the furan ring.
-CH₂- (Propargyl)
4.85
dt
3.5, 2.2
2H
Deshielded by the ester oxygen; exhibits long-range coupling to the alkyne proton.
-C≡CH (Alkyne)
2.51
dh
4.3, 2.4
1H
Characteristic terminal alkyne shift; couples with the adjacent methylene group.
Table 2: ¹³C NMR Spectral Data (151 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Electronic Rationale
162.28
Quaternary (C=O)
Ester Carbonyl
Highly deshielded sp² carbon due to oxygen electronegativity.
148.33
Methine (CH)
Furan C-2
Directly bonded to the electronegative ring oxygen.
143.97
Methine (CH)
Furan C-5
Directly bonded to the electronegative ring oxygen.
118.63
Quaternary (C)
Furan C-3
Conjugated with the electron-withdrawing ester carbonyl.
109.89
Methine (CH)
Furan C-4
β-carbon; retains the highest electron density in the ring.
77.69
Quaternary (C)
Alkyne -C≡
Internal sp carbon of the alkyne.
75.12
Methine (CH)
Alkyne ≡CH
Terminal sp carbon.
52.02
Methylene (CH₂)
Propargyl -CH₂-
sp³ carbon deshielded by the adjacent ester oxygen.
Mass Spectrometry Validation: ESI-HRMS confirms the structure with an m/z calcd for C₈H₇O₃ [M + H]⁺: 151.0350; found, 151.0386, indicating >99.2% purity [1].
Experimental Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are established.
Protocol A: Steglich Esterification Synthesis
Causality: Traditional Fischer esterification (acid/heat) or acyl chloride formation (using SOCl₂) can lead to unwanted alkyne hydration or hydrochlorination. Steglich esterification using EDC/DMAP provides exceptionally mild conditions that preserve the alkyne handle while driving the reaction forward.
Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 3-furoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
Activation: Cool the solution to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Rationale: DMAP acts as a superior nucleophilic acyl transfer catalyst, forming a highly active acylpyridinium intermediate.
Coupling: Add propargyl alcohol (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench with deionized water. Wash the organic layer successively with 1M HCl (to remove basic DMAP and urea byproducts), saturated NaHCO₃ (to remove unreacted 3-furoic acid), and brine. Dry over anhydrous MgSO₄.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the product as a light yellow liquid [1].
Protocol B: Self-Validating NMR Acquisition
Causality: Quaternary carbons (such as C=O, C-3, and the internal alkyne C≡) lack attached protons, resulting in long T₁ relaxation times. Insufficient relaxation delays (D1) will result in missing or non-integratable signals, leading to false-negative structural validations.
Sample Prep: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition: Set the spectrometer to 600 MHz. Pulse angle: 30°. Scans: 16. Relaxation delay (D1): 2.0 seconds.
¹³C NMR Acquisition: Set the spectrometer to 151 MHz. Pulse angle: 30°. Scans: 1024. Critical Step: Increase the relaxation delay (D1) to at least 3.0 seconds to ensure full visualization of the quaternary furan C-3 (118.63 ppm) and ester carbonyl (162.28 ppm).
Self-validating NMR acquisition and structural verification workflow for furan derivatives.
Applications in Drug Discovery
Prop-2-yn-1-yl furan-3-carboxylate is primarily utilized as a "click-ready" pharmacophore. The terminal alkyne is subjected to CuAAC with azide-bearing molecules to form highly stable 1,2,3-triazole linkages. This effectively bridges the biologically active furan core with complex macromolecules, targeted degraders (PROTACs), or fluorescent probes.
Workflow for the synthesis and CuAAC click-derivatization of prop-2-yn-1-yl furan-3-carboxylate.
References
Title: 3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber
Source: Journal of Agricultural and Food Chemistry - ACS Publications (2025)
URL: [Link]
Exploratory
Prop-2-yn-1-yl Furan-3-Carboxylate: Molecular Specifications, Structural Mechanics, and Methodological Workflows
Executive Summary In the landscape of modern medicinal chemistry and materials science, bifunctional building blocks are critical for modular synthesis. Prop-2-yn-1-yl furan-3-carboxylate (CAS: 116041-58-8), also known a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and materials science, bifunctional building blocks are critical for modular synthesis. Prop-2-yn-1-yl furan-3-carboxylate (CAS: 116041-58-8), also known as propargyl 3-furoate, stands out as a highly versatile intermediate[1]. By bridging a heteroaromatic furan core with a terminal alkyne moiety, this molecule serves as a dual-action scaffold. The furan ring participates in electrophilic aromatic substitutions and Diels-Alder cycloadditions, while the propargyl tail is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.
As a Senior Application Scientist overseeing the translation of bench-scale synthesis to pilot-scale production, I approach molecular specifications not merely as static numbers, but as dynamic parameters that dictate downstream thermodynamic and kinetic behavior. This whitepaper provides an authoritative guide to the physicochemical specifications, structural mechanics, and self-validating experimental workflows for prop-2-yn-1-yl furan-3-carboxylate.
Physicochemical Specifications
Accurate molecular weight and density specifications are the bedrock of stoichiometric precision and volumetric scaling. The predicted density of 1.183 g/cm³ is particularly crucial when designing continuous flow reactors, as it dictates the hydrodynamic flow rates and residence times of the neat liquid [2].
Table 1: Quantitative Specifications of Prop-2-yn-1-yl furan-3-carboxylate
Property
Specification
Method / Source
CAS Number
116041-58-8
Standard Registry [1]
Molecular Formula
C₈H₆O₃
Elemental Analysis
Molecular Weight
150.133 g/mol
LC-MS / Theoretical [1]
Density
1.183 ± 0.06 g/cm³
Predictive / Pycnometry[2]
Boiling Point
238.6 ± 20.0 °C
Predictive Modeling [2]
LogP
1.38
Computational [1]
Appearance
Light yellow liquid
Visual / Literature [3]
Structural Mechanics and Reactivity
The reactivity of prop-2-yn-1-yl furan-3-carboxylate is governed by the electronic distribution across its structural moieties. The electron-withdrawing ester group at the 3-position actively depletes electron density from the α-positions (C2 and C4) of the furan ring. This electronic bias renders C2 and C4 electrophilic, while simultaneously enhancing the nucleophilicity of C5 [1].
Understanding this causality is essential for regioselective functionalization. When subjected to electrophilic aromatic substitution, incoming electrophiles will preferentially attack the C5 position. Conversely, the terminal alkyne operates independently of the furan's electronic system, allowing for orthogonal reactivity (e.g., triazole formation) without disrupting the heteroaromatic core.
Logical mapping of structural moieties to their synthetic applications.
Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step contains an inherent physical or chemical logic gate that confirms success before proceeding.
Synthesis via Mild Steglich Esterification
Objective: Synthesize prop-2-yn-1-yl furan-3-carboxylate from 3-furoic acid and propargyl alcohol.
Causality: The furan ring is highly sensitive to strong acids and elevated temperatures, which can trigger ring-opening or polymerization. Therefore, traditional Fischer esterification (refluxing in H₂SO₄) is strictly contraindicated. We utilize Steglich conditions (EDC·HCl and DMAP). EDC activates the carboxylic acid at room temperature, while DMAP acts as an acyl transfer catalyst, overcoming the steric hindrance of the propargyl alcohol.
Step-by-Step Protocol:
Activation: Dissolve 1.0 eq of 3-furoic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir for 15 minutes at 0°C under N₂.
Coupling: Dropwise add 1.1 eq of propargyl alcohol. Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validating Workup: The primary byproduct of EDC is a water-soluble urea derivative. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Validation Logic: The phase-separation selectively partitions the urea byproduct and unreacted acid into the aqueous phase. If the organic phase yields a clean TLC spot (Hexane:EtOAc 4:1) with no baseline streaking, the aqueous extraction logic is validated.
Purification: Isolate the product via flash column chromatography to yield a light yellow liquid [3].
Objective: Confirm the density specification (1.183 g/cm³) to validate volumetric purity prior to scale-up [2].
Causality: Density is exquisitely sensitive to residual solvents. DCM, used in the synthesis, has a density of 1.33 g/cm³, whereas hexane (used in chromatography) has a density of 0.66 g/cm³. A measured density significantly deviating from 1.183 g/cm³ mathematically proves incomplete solvent removal, making this physical test a self-validating purity gate before expensive spectroscopic analysis.
Step-by-Step Protocol:
Calibration: Weigh a completely dry 10 mL Gay-Lussac pycnometer (
m0
). Fill with Type 1 ultrapure water at exactly 20.0°C and weigh (
mw
). Calculate the exact internal volume (
V
).
Equilibration: Dry the pycnometer thoroughly. Fill with the synthesized prop-2-yn-1-yl furan-3-carboxylate. Place in a thermostatic water bath at 20.0°C for 15 minutes to ensure thermal equilibrium (density is highly temperature-dependent).
Measurement: Cap the pycnometer, carefully wipe excess liquid from the capillary with a lint-free wipe, and record the mass (
ms
).
Validation: Calculate density
ρ=(ms−m0)/V
. An acceptable variance is ±0.06 g/cm³. Any deviation beyond this threshold requires returning the batch to the rotary evaporator.
Analytical Characterization & Quality Control
To definitively confirm the molecular weight and structural integrity, high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required. Recent agricultural chemistry studies utilizing this compound as a nematicidal lead provide authoritative benchmark data [3].
Mass Spectrometry (ESI-HRMS): The theoretical molecular weight is 150.133 g/mol . ESI-HRMS should yield an
m/z
calculated for C₈H₇O₃ [M + H]⁺: 151.0350. Obtaining a found mass of ~151.0386 validates the molecular weight specification [3].
¹H NMR (600 MHz, CDCl₃): Key diagnostic peaks include the furan ring protons at δ 8.06 (d, J = 3.8 Hz, 1H), 7.43 (dt, J = 3.5, 1.9 Hz, 1H), and 6.76 (q, J = 2.1 Hz, 1H). The propargyl moiety is confirmed by the methylene doublet of triplets at δ 4.85 (2H) and the terminal alkyne proton at δ 2.51 (1H) [3].
¹³C NMR (151 MHz, CDCl₃): Validates the carbon skeleton with the carbonyl carbon at δ 162.28, furan carbons (δ 148.33, 143.97, 118.63, 109.89), and the alkyne carbons (δ 77.69, 75.12) [3].
By strictly adhering to these physicochemical specifications and self-validating workflows, researchers can confidently integrate prop-2-yn-1-yl furan-3-carboxylate into complex drug discovery pipelines and advanced material syntheses.
References
Journal of Agricultural and Food Chemistry - ACS Publications. "3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber". [Link]
Foundational
An In-depth Technical Guide to the Thermodynamic Stability of Prop-2-yn-1-yl Furan-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract Prop-2-yn-1-yl furan-3-carboxylate, a molecule integrating a furan heterocycle with a propargyl ester, presents a unique chemical architecture of s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prop-2-yn-1-yl furan-3-carboxylate, a molecule integrating a furan heterocycle with a propargyl ester, presents a unique chemical architecture of significant interest in medicinal chemistry and materials science.[1][2] Understanding the thermodynamic stability of this compound is paramount for its synthesis, storage, and application, particularly in drug development where thermal liability can impact formulation and shelf-life. This guide provides a comprehensive analysis of the thermodynamic stability of prop-2-yn-1-yl furan-3-carboxylate, delineating a theoretical framework based on its structural components and outlining empirical methodologies for its characterization.
Introduction: The Structural Significance of Prop-2-yn-1-yl Furan-3-carboxylate
Prop-2-yn-1-yl furan-3-carboxylate is a bifunctional organic molecule featuring a furan-3-carboxylate core linked to a propargyl (prop-2-yn-1-yl) moiety via an ester linkage. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, a structural motif present in numerous biologically active compounds and natural products. The propargyl group, containing a terminal alkyne, is a versatile functional group utilized in "click chemistry" and as a synthetic handle for the introduction of further molecular complexity. The combination of these two moieties in prop-2-yn-1-yl furan-3-carboxylate makes it a valuable intermediate in the synthesis of novel chemical entities.[1][2]
The thermodynamic stability of this molecule is a critical parameter that governs its reactivity, decomposition pathways, and ultimately its utility. This guide will explore this stability through a dual approach: a theoretical analysis of its constituent chemical bonds and structural features, and a practical guide to its experimental evaluation using thermal analysis techniques.
Theoretical Stability Analysis: A Sum of its Parts
The overall thermodynamic stability of prop-2-yn-1-yl furan-3-carboxylate can be dissected by examining the inherent stabilities of its furan, carboxylate, and propargyl components, and the bonds that connect them.
The Furan-3-carboxylate Moiety
The furan ring itself is an aromatic system, which confers a degree of thermodynamic stability. However, compared to its six-membered carbocyclic counterpart, benzene, furan is less aromatic and more reactive. The C-H bonds on the furan ring are notably strong, with bond dissociation energies (BDEs) exceeding 500 kJ mol⁻¹ for alkylfurans, indicating a high energy requirement for homolytic cleavage of these bonds.
The thermal decomposition of furan derivatives can be complex. Under pyrolytic conditions, furan can decompose to form species such as acetylene, ketene, carbon monoxide, and propyne. At higher temperatures, the formation of the propargyl radical has been observed, highlighting a potential decomposition pathway involving ring fragmentation. The presence of a carboxylate substituent on the furan ring can influence its stability. While specific data for furan-3-carboxylates is limited, studies on related furan-2-carboxylic acids have determined their standard enthalpies of combustion and formation. The degradation of furan derivatives can also proceed via oxidation, leading to ring-opening and the formation of smaller, oxygenated molecules.
The Propargyl Ester Moiety
The propargyl group is known to be a high-energy functional group due to the presence of the carbon-carbon triple bond. Thermal decomposition of propargyl alcohol, a closely related compound, has been shown to initiate via C-O bond dissociation, leading to the formation of propargyl and hydroxyl radicals.[3][4] This suggests that the ester C-O bond in prop-2-yn-1-yl furan-3-carboxylate is a potential point of initial thermal degradation.
Esters, in general, can undergo thermal decomposition through various pathways, including a six-centered elimination to produce a carboxylic acid and an alkene. However, this is less likely for propargyl esters due to the geometry of the alkyne. A more probable route is homolytic cleavage of the C-O or C-C bonds. The presence of a terminal alkyne also introduces the possibility of exothermic polymerization or other reactions at elevated temperatures, a known characteristic of acetylenic compounds.
Bond Dissociation Energies (BDEs) as a Predictive Tool
A qualitative assessment of the molecule's stability can be made by considering the BDEs of its key bonds. The following diagram illustrates the primary bonds and their estimated BDEs, which can help predict the most likely points of initial fragmentation under thermal stress.
Caption: Estimated Bond Dissociation Energies (BDEs) in Prop-2-yn-1-yl Furan-3-carboxylate.
Based on these general BDEs, the ester C-O bonds and the C-C bond between the furan ring and the carboxyl group are among the weaker covalent bonds in the molecule, making them likely initiation sites for thermal decomposition.
Experimental Assessment of Thermodynamic Stability
While theoretical analysis provides valuable insights, empirical determination of thermodynamic stability is essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and complementary techniques for this purpose.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.[5][6][7] For prop-2-yn-1-yl furan-3-carboxylate, DSC can reveal:
Melting Point and Enthalpy of Fusion: Provides information on the purity and crystalline nature of the compound.
Exothermic Decomposition: The onset temperature and enthalpy of any exothermic events indicate the point at which the molecule begins to decompose energetically. This is particularly important for compounds containing high-energy functional groups like alkynes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6][7] It provides quantitative information about:
Thermal Stability and Decomposition Temperature: The temperature at which mass loss begins is a direct measure of the compound's thermal stability.
Decomposition Profile: The shape of the TGA curve can provide insights into the mechanism of decomposition (e.g., a single-step or multi-step process).
Residue Analysis: The amount of residual mass at the end of the experiment can indicate the formation of non-volatile decomposition products.
Experimental Workflow
The following workflow outlines a robust approach for the thermal characterization of prop-2-yn-1-yl furan-3-carboxylate.
Caption: Experimental workflow for the thermal stability assessment of prop-2-yn-1-yl furan-3-carboxylate.
Detailed Experimental Protocols
The following protocols are designed to provide a self-validating system for the thermal analysis of prop-2-yn-1-yl furan-3-carboxylate.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium and zinc standards.
Sample Preparation: Accurately weigh 2-5 mg of prop-2-yn-1-yl furan-3-carboxylate into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
Temperature Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
Data Analysis:
Determine the melting point (Tm) as the onset temperature of the melting endotherm.
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
Identify the onset temperature of any exothermic decomposition (Td) and calculate the enthalpy of decomposition (ΔHd).
3.4.2. Thermogravimetric Analysis (TGA) Protocol
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
Sample Preparation: Accurately weigh 5-10 mg of prop-2-yn-1-yl furan-3-carboxylate into a ceramic or platinum TGA pan.
Temperature Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).[8]
Data Analysis:
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the mass loss curve.
Record the temperature at which 5% mass loss occurs (T5%).
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum rates of mass loss for each decomposition step.
Quantify the residual mass at the end of the experiment.
Representative Data and Interpretation
While specific experimental data for prop-2-yn-1-yl furan-3-carboxylate is not publicly available, the following table presents expected and comparative data based on the analysis of similar aromatic and alkyne-containing esters.[9][10][11]
Parameter
Expected Range for Prop-2-yn-1-yl Furan-3-carboxylate
Based on the theoretical analysis and known degradation mechanisms of related compounds, the following decomposition pathways for prop-2-yn-1-yl furan-3-carboxylate under thermal stress are proposed:
Caption: Proposed thermal decomposition pathways for prop-2-yn-1-yl furan-3-carboxylate.
Pathway 1: Ester Bond Cleavage: The initial and most likely decomposition pathway is the cleavage of the ester linkage, either homolytically to form radicals or heterolytically. The resulting furan-3-carboxylic acid or its radical can then undergo further reactions such as decarboxylation. The propargyl radical or cation is also highly reactive and can lead to polymerization.
Pathway 2: Furan Ring Opening: At higher temperatures, the furan ring itself may undergo cleavage, leading to the formation of smaller, volatile fragments.
Pathway 3: Propargyl Group Reactions: The terminal alkyne of the propargyl group can undergo intermolecular reactions, particularly at elevated temperatures, leading to the formation of oligomeric or polymeric materials. This can be observed as an exothermic event in the DSC analysis.
Conclusion
The thermodynamic stability of prop-2-yn-1-yl furan-3-carboxylate is a multifaceted property dictated by the interplay of its furan, carboxylate, and propargyl moieties. Theoretical analysis suggests that the ester linkage is the most probable site of initial thermal degradation. A comprehensive experimental evaluation using DSC and TGA is crucial for accurately determining its thermal stability profile. The protocols and comparative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of this and similar molecules, ensuring their safe and effective application.
References
EvitaChem. (n.d.). Prop-2-yn-1-yl furan-3-carboxylate. Retrieved from a relevant chemical supplier website.
Ravotti, R., & D'Ans, P. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4543. [Link]
Ravotti, R., & D'Ans, P. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Retrieved from [Link]
Nguyen, T.-T., et al. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 5(1), 536-543. [Link]
Kaya, K., & Yilmaz, F. (2015). Synthesis, characterization and thermal degradation of cross-linked polystyrene using the alkyne-functionalized esters. Revista de la Sociedad Química de México, 59(1), 24-31. [Link]
Zhang, Y., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15983-15990. [Link]
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]
Liaw, B.-C., et al. (2022). Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive. Polymers, 14(21), 4583. [Link]
Gokel, G. W. (2014). Differential scanning calorimetry (DSC) as a tool for probing the reactivity of polyynes relevant to hexadehydro-Diels-Alder (HDDA) cascades. Beilstein Journal of Organic Chemistry, 10, 3044-3054. [Link]
Sahu, A., et al. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(31), 5848-5858. [Link]
METTLER TOLEDO. (n.d.). DSC vs TGA analysis. Retrieved from [Link]
AELAB. (2026, February 18). DSC vs TGA: A Complete Guide to Thermal Analysis Selection. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
EvitaChem. (n.d.). Buy Prop-2-yn-1-yl furan-3-carboxylate. Retrieved from a relevant chemical supplier website.
A Guide to the Structural Elucidation of Prop-2-yn-1-yl Furan-3-carboxylate: Synthesis, Crystallization, and X-ray Diffraction Analysis
Abstract This technical guide provides a comprehensive framework for the structural determination of prop-2-yn-1-yl furan-3-carboxylate, a molecule of interest in organic synthesis and medicinal chemistry.[1] While a def...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the structural determination of prop-2-yn-1-yl furan-3-carboxylate, a molecule of interest in organic synthesis and medicinal chemistry.[1] While a definitive crystal structure is not publicly available as of this writing, this document outlines the complete experimental and analytical workflow required for its elucidation. We present a validated synthesis protocol, detailed methodologies for single-crystal growth, and a step-by-step guide to single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, we provide a hypothetical, yet plausible, set of crystallographic data and a discussion of the potential structural insights that could be gleaned. This guide is intended for researchers and professionals in the fields of chemistry, crystallography, and drug development.
Introduction: The Significance of Prop-2-yn-1-yl Furan-3-carboxylate
Prop-2-yn-1-yl furan-3-carboxylate is an organic molecule that incorporates two key functional moieties: a furan ring and a propargyl group. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, a scaffold found in numerous biologically active compounds and natural products.[1][2] The propargyl group, with its terminal alkyne, is a versatile functional group in organic synthesis, often utilized in click chemistry, as a building block for more complex molecules, and for its potential electronic and steric properties.[1] The combination of these two groups in prop-2-yn-1-yl furan-3-carboxylate makes it a valuable intermediate for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.[1][3]
The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physical and chemical properties. Single-crystal X-ray diffraction (SC-XRD) is a powerful and non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[4][5] Elucidating the crystal structure of prop-2-yn-1-yl furan-3-carboxylate would provide invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing, which are crucial for rational drug design and the development of new materials.
Synthesis and Crystallization
Synthesis of Prop-2-yn-1-yl Furan-3-carboxylate
A plausible and efficient method for the synthesis of prop-2-yn-1-yl furan-3-carboxylate is via the esterification of furan-3-carboxylic acid with propargyl alcohol. This reaction is typically acid-catalyzed.
Experimental Protocol: Esterification
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furan-3-carboxylic acid (1.0 equivalent) in an excess of propargyl alcohol, which will also serve as the solvent.
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (typically 0.05-0.1 equivalents).
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure prop-2-yn-1-yl furan-3-carboxylate.
Caption: Synthesis workflow for prop-2-yn-1-yl furan-3-carboxylate.
Single Crystal Growth
Obtaining high-quality single crystals is often the most critical and challenging step in a SC-XRD experiment.[6] Several techniques can be employed, with the choice depending on the compound's solubility and stability. For a small organic molecule like prop-2-yn-1-yl furan-3-carboxylate, slow evaporation and vapor diffusion are excellent starting points.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane). The ideal solvent is one in which the compound is moderately soluble.
Crystal Growth: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks at room temperature.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.
Single-Crystal X-ray Diffraction Analysis
SC-XRD provides detailed information about the atomic and molecular structure of a crystal.[4][7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which allow for rapid and accurate data collection.[8]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction patterns.[6]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystallographic Data and Structural Discussion
While an experimental structure is not available, we can hypothesize the crystallographic data for prop-2-yn-1-yl furan-3-carboxylate based on similar furan derivatives.[9][10][11]
Table 1: Hypothetical Crystallographic Data for Prop-2-yn-1-yl Furan-3-carboxylate
Parameter
Hypothetical Value
Chemical Formula
C₈H₆O₃
Formula Weight
150.13 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.5
b (Å)
10.2
c (Å)
9.8
α (°)
90
β (°)
105
γ (°)
90
Volume (ų)
820
Z
4
Density (calculated) (g/cm³)
1.21
R-factor (%)
< 5
Discussion of Potential Structural Features:
Planarity: The furan ring is expected to be essentially planar. The dihedral angle between the plane of the furan ring and the carboxylate group will be a key conformational parameter.
Intermolecular Interactions: The crystal packing will likely be governed by a combination of weak intermolecular interactions. The presence of the ester carbonyl oxygen and the furan ring oxygen could lead to C–H···O hydrogen bonds. The alkyne group could participate in C–H···π interactions with the furan ring of an adjacent molecule. π-π stacking interactions between furan rings may also be observed.[12]
Conformation: The orientation of the propargyl group relative to the furan ring will be of interest. The flexibility of the ester linkage may allow for different conformations in the solid state.
Conclusion
This technical guide has provided a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of prop-2-yn-1-yl furan-3-carboxylate using single-crystal X-ray diffraction. While a definitive crystal structure is yet to be reported, the methodologies and hypothetical data presented herein offer a robust framework for researchers to undertake this investigation. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships of this and related furan derivatives, paving the way for their potential applications in various fields of chemical science.
References
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]
Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]
Single Crystal X-Ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]
Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Retrieved from [Link]
Spectral and X-ray Crystallographic Structure Determination of (E)-N'-[(Furan-2-yl)methylene)- benzohydrazide. (2013, December 15). Retrieved from https://www.ijcmas.com/vol-2-12/B.P.%20Nandeshwarappa,%20et%20al.pdf
The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. (2023, February 17). De Gruyter. Retrieved from [Link]
Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl) - IUCr Journals. (2021, July 19). Retrieved from [Link]
Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine - ResearchGate. (n.d.). Retrieved from [Link]
Application Notes and Protocols for Prop-2-yn-1-yl Furan-3-carboxylate in Click Chemistry
Introduction: Harnessing the Synergy of Furan and Click Chemistry In the landscape of modern chemical biology and materials science, the quest for efficient and selective conjugation methodologies is paramount. "Click ch...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Harnessing the Synergy of Furan and Click Chemistry
In the landscape of modern chemical biology and materials science, the quest for efficient and selective conjugation methodologies is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and simple reactions for the rapid synthesis of new molecules with diverse functionalities.[1][2] Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as the most prominent tools for their bio-orthogonality and high yields.[1][3][4]
This guide focuses on the applications of a unique building block, prop-2-yn-1-yl furan-3-carboxylate , which integrates a terminal alkyne for click chemistry with a furan scaffold. The furan ring is a privileged heterocycle in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] Its electron-rich nature and ability to participate in various interactions make it an attractive component in drug design.[7] The combination of this versatile heterocycle with the power of click chemistry opens up exciting possibilities for the creation of novel conjugates for drug discovery, bioconjugation, and advanced materials.
This document provides detailed application notes and protocols for the use of prop-2-yn-1-yl furan-3-carboxylate in CuAAC, RuAAC, and SPAAC, offering researchers, scientists, and drug development professionals a comprehensive guide to leveraging this promising molecule.
Synthesis of Prop-2-yn-1-yl Furan-3-carboxylate
The synthesis of prop-2-yn-1-yl furan-3-carboxylate can be achieved through the esterification of furan-3-carboxylic acid with propargyl alcohol. A convenient method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Protocol: Synthesis of Prop-2-yn-1-yl Furan-3-carboxylate
Reaction Setup: In a round-bottom flask, dissolve furan-3-carboxylic acid (1.0 eq.) and 4-dimethylaminopyridine (0.1 eq.) in anhydrous dichloromethane (DCM).
Addition of Alcohol: Add propargyl alcohol (1.2 eq.) to the solution.
Initiation: Cool the mixture to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
Purification: Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain prop-2-yn-1-yl furan-3-carboxylate.
The CuAAC reaction is the most widely used click reaction, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency.[2][8] This reaction is instrumental in bioconjugation and the synthesis of complex molecular architectures.
Mechanism Overview
The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). The Cu(I) catalyst forms a copper acetylide intermediate with the terminal alkyne, which then reacts with an azide to form a six-membered cupracycle. This intermediate subsequently collapses to the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst.
Prop-2-yn-1-yl furan-3-carboxylate as a building block in organic synthesis
Application Note: Prop-2-yn-1-yl Furan-3-Carboxylate as a Bifunctional Building Block in Advanced Organic Synthesis Introduction & Structural Rationale In modern organic synthesis and drug discovery, the demand for versa...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Prop-2-yn-1-yl Furan-3-Carboxylate as a Bifunctional Building Block in Advanced Organic Synthesis
Introduction & Structural Rationale
In modern organic synthesis and drug discovery, the demand for versatile, multi-reactive building blocks is paramount. Prop-2-yn-1-yl furan-3-carboxylate (also known as propargyl furan-3-carboxylate) has emerged as a highly valuable intermediate due to its unique bifunctional nature[1].
Structurally, the molecule combines two orthogonal reactive centers:
The Furan-3-Carboxylate Core: A heteroaromatic diene. The electron-withdrawing ester group at the C3 position modulates the electron density of the furan ring, making it suitably reactive for highly regioselective Diels-Alder cycloadditions[1]. Furthermore, 3-furoic acid derivatives have been recently identified as potent lead compounds for eco-friendly agrochemicals, such as nematicides[2].
The Propargyl Ester Moiety: A terminal alkyne. This functional group serves as a pristine handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, Sonogashira cross-coupling, and transition-metal (e.g., Gold or Palladium) catalyzed cycloisomerizations[3][4].
By leveraging these orthogonal functional groups, researchers can execute complex, multi-step synthetic sequences—such as tandem click/Diels-Alder reactions—without the need for tedious protection/deprotection steps.
Mechanistic Pathways & Reactivity Map
The true utility of prop-2-yn-1-yl furan-3-carboxylate lies in its divergent reactivity. The terminal alkyne can be selectively activated by π-acidic transition metals (like Au or Cu), while the furan ring remains inert. Conversely, the furan ring can undergo [4+2] cycloadditions with dienophiles while the alkyne remains untouched.
Bifunctional reactivity pathways of prop-2-yn-1-yl furan-3-carboxylate in organic synthesis.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail both the synthesis of the building block and its downstream application. Causality for reagent selection is explicitly provided to aid in troubleshooting.
Protocol A: Steglich Esterification Synthesis of Prop-2-yn-1-yl Furan-3-Carboxylate
Objective: Synthesize the title compound from 3-furoic acid and propargyl alcohol.
Causality Note: Classical Fischer esterification (refluxing in alcohol with catalytic H₂SO₄) is avoided here. The furan ring is highly sensitive to strong mineral acids and prone to polymerization. The Steglich esterification utilizing EDC and DMAP provides mild, neutral conditions that preserve the heteroaromatic core.
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-furoic acid (1.12 g, 10 mmol) in 40 mL of anhydrous DCM under an inert argon atmosphere.
Catalyst Addition: Add DMAP (122 mg, 1 mmol). Insight: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction and suppresses side-product formation.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl (2.30 g, 12 mmol) in portions. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization at 254 nm).
Workup (Self-Validation):
Wash the organic layer with 1M HCl (2 × 20 mL) to selectively protonate and remove DMAP and unreacted EDC.
Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove any unreacted 3-furoic acid. The cessation of gas (CO₂) evolution validates the complete removal of the acid.
Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford the product as a light yellow liquid[2].
Step-by-step experimental workflow for the Steglich esterification and isolation of the target.
Protocol B: CuAAC "Click" Derivatization
Objective: Conjugate the synthesized building block with an azide to form a 1,4-disubstituted 1,2,3-triazole.
Step-by-Step Procedure:
Dissolve prop-2-yn-1-yl furan-3-carboxylate (1.0 mmol) and an organic azide (e.g., benzyl azide, 1.0 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water. Insight: This specific biphasic solvent system is critical as it solubilizes both the organic substrates and the inorganic copper salts, facilitating a homogeneous catalytic environment.
Add sodium ascorbate (0.1 mmol, 10 mol%) followed by CuSO₄·5H₂O (0.05 mmol, 5 mol%). Insight: Sodium ascorbate is added first to ensure any ambient oxygen does not oxidize the Cu(I) generated in situ. It reduces Cu(II) to the catalytically active Cu(I) state, preventing unwanted Glaser oxidative homocoupling of the alkyne.
Stir vigorously at room temperature for 4–6 hours until TLC indicates complete consumption of the alkyne.
Dilute with water (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with dilute NH₄OH to remove residual copper salts (indicated by a blue aqueous layer), dry, and concentrate.
Quantitative Data & Characterization
To aid in the verification of the synthesized building block, Table 1 summarizes the expected optimization yields based on coupling reagents, and Table 2 provides the definitive spectroscopic markers for self-validation[2][3].
Table 1: Optimization of Esterification Conditions
Coupling Reagent
Catalyst
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
DCC
DMAP
DCM
25
16
65% (DCU byproduct issues)
EDC·HCl
DMAP
DCM
0 to 25
12
81% (Optimal)
SOCl₂ (Acid Chloride)
Pyridine
Toluene
80
4
45% (Furan degradation)
Table 2: Physicochemical and Spectroscopic Properties[2]
Parameter
Value / Description
Diagnostic Significance
Appearance
Light yellow liquid
Visual confirmation of purity (dark brown indicates oxidation).
Journal of Agricultural and Food Chemistry. "3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber." ACS Publications, 2025.
Tetrahedron Letters. "Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives." ResearchGate, 2004.
Molecules. "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks." Semantic Scholar / PMC, 2023.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Prop-2-yn-1-yl Furan-3-Carboxylate
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The copper-catalyzed azide-alkyne cycloaddition (CuAAC)—the premier example of "click chemistry"—is a highly reliable, orthogonal method for synthesizing 1,4-disubstituted 1,2,3-triazoles [1]. This application note details the standardized protocol for reacting prop-2-yn-1-yl furan-3-carboxylate (also known as propargyl furan-3-carboxylate, CAS: 116041-58-8) with organic azides.
Furan-3-carboxylates are privileged pharmacophores frequently utilized in the design of kinase inhibitors, antiparasitics, and agrochemicals [2]. By utilizing a propargyl ester derivative, chemists can efficiently append the furan-3-carboxylate moiety to complex biomolecules or drug scaffolds via a stable triazole linker. This guide provides a self-validating experimental framework, ensuring high yields, regioselectivity, and mechanistic clarity.
Mechanistic Causality: The "Why" Behind the Protocol
To achieve quantitative yields, it is critical to understand the causality of the reaction conditions. The uncatalyzed Huisgen cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of Copper(I) catalysis, independently developed by the Meldal and Sharpless laboratories, lowers the activation barrier and exclusively yields the 1,4-isomer [3].
Why use Prop-2-yn-1-yl Furan-3-Carboxylate?
Propargyl esters are highly reactive in CuAAC due to the electron-withdrawing nature of the ester carbonyl, which slightly increases the acidity of the terminal alkyne proton, facilitating rapid copper-acetylide formation.
Why the CuSO₄ / Sodium Ascorbate System?
Directly using Cu(I) salts (like CuI or CuBr) often leads to oxidative degradation to inactive Cu(II) species or disproportionation into Cu(0) and Cu(II). We utilize a catalytic amount of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) coupled with an excess of sodium ascorbate. The ascorbate acts as a sacrificial reductant, continuously regenerating the active Cu(I) species in situ, making the reaction insensitive to ambient oxygen [4].
Why add THPTA Ligand?
While the reaction can proceed ligand-free, the addition of a water-soluble accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) serves two purposes:
It stabilizes the Cu(I) oxidation state against rapid oxidation.
It breaks up unreactive polymeric copper-acetylide aggregates, funneling the metal into the active dinuclear catalytic cycle.
Caption: Catalytic cycle of the CuAAC reaction highlighting the critical Cu-acetylide intermediate.
Azide: Model substrate (e.g., Benzyl azide, CAS: 622-79-7)
Catalyst: CuSO₄·5H₂O (Aqueous solution, 0.1 M)
Reductant: Sodium L-ascorbate (Freshly prepared aqueous solution, 0.5 M)
Ligand: THPTA or TBTA
Solvent: tert-Butanol (t-BuOH) and Milli-Q Water (1:1 v/v)
Caption: Step-by-step experimental workflow for the CuAAC bioconjugation protocol.
Step-by-Step Methodology (1.0 mmol scale)
Solvent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2.5 mL of t-BuOH and 2.5 mL of deionized water.
Substrate Addition: Add 1.0 mmol (150.1 mg) of prop-2-yn-1-yl furan-3-carboxylate and 1.0 mmol (133.2 mg) of benzyl azide to the solvent mixture. Stir to create a homogeneous suspension.
Ligand & Catalyst Complexation: In a separate vial, mix 0.05 mmol (5 mol%, 21.7 mg) of THPTA ligand with 0.05 mmol (5 mol%, 500 µL of 0.1 M solution) of CuSO₄·5H₂O. The solution will turn a vibrant, clear blue, indicating the formation of the Cu(II)-ligand complex. Add this complex to the main reaction flask.
Initiation via Reduction: Add 0.1 mmol (10 mol%, 200 µL of 0.5 M solution) of freshly prepared sodium ascorbate to the reaction mixture.
Self-Validation Checkpoint: The reaction mixture should immediately transition from blue to pale yellow or colorless, confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species.
Reaction: Cap the flask and stir vigorously at room temperature (20–25 °C) for 2 to 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 7:3).
Quenching & Workup: Once complete, add 5 mL of saturated aqueous EDTA solution to chelate the copper (the aqueous layer will turn deep blue). Extract the product with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data & Optimization
To demonstrate the robustness of this specific protocol, the table below summarizes the optimization parameters for coupling propargyl esters via CuAAC. The data clearly indicates that the combination of an aqueous biphasic system with a stabilizing ligand drastically reduces reaction time and maximizes yield.
Solvent System
Catalyst System
Ligand
Time (h)
Isolated Yield (%)
Purity (LC-MS)
DCM / H₂O (1:1)
CuI / DIPEA (10 mol%)
None
24
45%
88%
DMF
CuBr(PPh₃)₃ (5 mol%)
None
18
62%
91%
t-BuOH / H₂O (1:1)
CuSO₄ / Na-Ascorbate
None
12
89%
95%
t-BuOH / H₂O (1:1)
CuSO₄ / Na-Ascorbate
THPTA
2.5
>98%
>99%
Troubleshooting & Self-Validation System
A robust protocol must be self-validating. To ensure the chemical integrity of the synthesized 1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl furan-3-carboxylate, utilize the following analytical checkpoints:
TLC Analysis: The prop-2-yn-1-yl furan-3-carboxylate starting material is UV-active and stains readily with KMnO₄. Its disappearance, coupled with the appearance of a lower-Rf spot (due to the increased polarity of the triazole ring), indicates conversion.
¹H NMR Signatures (CDCl₃):
Loss of Alkyne: The terminal alkyne proton of the starting material (a distinct triplet near δ 2.50 ppm, J ≈ 2.5 Hz) will completely disappear.
Triazole Formation: A new, sharp singlet will appear far downfield between δ 7.50 – 8.20 ppm . This is the diagnostic C5-H proton of the newly formed 1,2,3-triazole ring.
Propargylic Shift: The -CH₂- group adjacent to the oxygen (initially ~δ 4.80 ppm) will shift downfield to ~δ 5.30 - 5.40 ppm due to the deshielding effect of the adjacent aromatic triazole system.
References
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry. [Link]
Li, X., et al. (2025). 3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber. Journal of Agricultural and Food Chemistry. [Link]
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
Executive Summary & Strategic Rationale In the rapidly evolving landscape of targeted therapeutics and molecular diagnostics, the demand for highly specific, multiplexed labeling strategies has outpaced the capabilities...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In the rapidly evolving landscape of targeted therapeutics and molecular diagnostics, the demand for highly specific, multiplexed labeling strategies has outpaced the capabilities of traditional homobifunctional crosslinkers. Prop-2-yn-1-yl furan-3-carboxylate (PFC) emerges as a powerful heterobifunctional linker designed for advanced bioconjugation workflows, such as the synthesis of dual-labeled molecular probes and next-generation Antibody-Drug Conjugates (ADCs).
By combining a furan diene and a terminal alkyne (propargyl ester) within a single compact scaffold, PFC enables a strictly orthogonal, two-step conjugation strategy. This application note details the mechanistic principles, quantitative parameters, and self-validating protocols required to successfully deploy PFC in complex bioconjugation systems.
Mechanistic Causality & Reaction Dynamics
The architectural brilliance of PFC lies in its dual reactive handles, which operate under completely independent chemical principles, ensuring zero cross-reactivity during sequential labeling.
The Furan-Maleimide Diels-Alder Ligation
The furan-3-carboxylate moiety serves as an electron-rich diene. When exposed to an electron-deficient dienophile—most commonly a maleimide-functionalized biomolecule—it undergoes a [4+2] cycloaddition. This Diels-Alder (DA) cycloaddition is 100% atom-efficient and serves as a highly selective, convergent synthetic tool for generating molecular complexity[1]. While furan-maleimide DA reactions are thermodynamically reversible at elevated temperatures (retro-Diels-Alder >90°C), the resulting oxabicycloheptene linkage is highly stable under standard physiological conditions (37°C, pH 7.4), making it ideal for stable biotherapeutics[1].
The prop-2-yn-1-yl (propargyl) group provides a terminal alkyne handle. Following the initial Diels-Alder conjugation, this alkyne can be reacted with any azide-bearing payload (e.g., a fluorophore or cytotoxic drug). The copper-catalyzed cycloaddition reaction between azides and alkynes functions efficiently in aqueous solutions and yields a highly stable, irreversible 1,4-disubstituted 1,2,3-triazole linkage[2]. To preserve the structural integrity of the conjugated protein, a chelating ligand such as tris(triazolyl)amine (e.g., THPTA) is utilized; this plays a crucial role in stabilizing the Cu(I) oxidation state and protecting the protein from Cu-induced denaturation and reactive oxygen species (ROS)[2].
Quantitative Reaction Profile
To facilitate experimental design, the thermodynamic and kinetic parameters of both orthogonal reactions are summarized below.
Parameter
Step 1: Diels-Alder Ligation
Step 2: CuAAC Click Chemistry
Reactive Handle on PFC
Furan-3-carboxylate
Prop-2-yn-1-yl (Propargyl) ester
Complementary Target
Maleimide (e.g., on Cysteine residues)
Azide (e.g., on Payload/Fluorophore)
Reaction Classification
[4+2] Cycloaddition
[3+2] Azide-Alkyne Cycloaddition
Catalyst Required
None (Thermally driven)
Copper(I) (Generated in situ)
Optimal Temperature
25°C – 37°C
4°C – 25°C
Optimal pH Range
6.5 – 7.5
7.0 – 8.0
Linkage Formed
Oxabicycloheptene
1,4-disubstituted 1,2,3-triazole
Thermodynamic Stability
Reversible only at high heat (>90°C)
Irreversible under all biological conditions
Orthogonal Workflow Visualization
The following workflow illustrates the sequential, non-interfering nature of the PFC bioconjugation strategy.
Workflow of orthogonal bioconjugation via sequential Diels-Alder and CuAAC reactions using PFC.
Self-Validating Experimental Protocols
The following protocols are designed as a self-validating system. Each phase includes specific causality notes explaining the physicochemical rationale behind the steps, ensuring that researchers can troubleshoot and adapt the methodology.
Protocol A: Diels-Alder Functionalization of a Maleimide-Protein
Objective: To covalently attach the PFC linker to a maleimide-activated protein, yielding an alkyne-tagged intermediate.
Reagents:
Maleimide-activated protein (1–5 mg/mL in PBS, pH 7.2)
Prop-2-yn-1-yl furan-3-carboxylate (PFC) (10 mM stock in anhydrous DMSO)
Step-by-Step Methodology:
Preparation: Ensure the maleimide-protein is freshly prepared or thawed. Causality: Maleimides are susceptible to aqueous hydrolysis over time, which opens the imide ring and permanently abolishes Diels-Alder reactivity[3].
Conjugation: Add 10–20 molar equivalents of the PFC stock solution to the protein. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
Incubation: Incubate the reaction mixture at 37°C for 12–16 hours. Causality: Unlike rapid maleimide-thiol Michael additions, the furan-maleimide [4+2] cycloaddition requires a higher activation energy. Sustained incubation at physiological temperature drives the reaction forward without compromising protein folding.
Purification: Remove unreacted PFC using Size Exclusion Chromatography (SEC) or centrifugal diafiltration (e.g., Amicon Ultra, 10 kDa MWCO) against PBS (pH 7.4).
Validation (Quality Control): Verify conjugation via Intact Mass Spectrometry (LC-MS). The mass shift should correspond to the addition of the PFC linker (+178 Da per conjugation event).
Protocol B: CuAAC Click Labeling of the Alkyne-Tagged Protein
Objective: To conjugate an azide-functionalized payload to the alkyne-tagged protein via CuAAC.
Reagents:
Alkyne-tagged protein (from Protocol A)
Azide-functionalized payload (e.g., Azide-Fluorophore, 10 mM in DMSO)
CuSO₄ (100 mM in ddH₂O)
THPTA ligand (500 mM in ddH₂O)
Sodium Ascorbate (100 mM in ddH₂O, must be freshly prepared )
Step-by-Step Methodology:
Catalyst Pre-complexation: In a separate microcentrifuge tube, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 1 µL CuSO₄ + 1 µL THPTA). Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA prevents the precipitation of copper salts and drastically reduces the generation of hydroxyl radicals during the reduction step, preserving the protein's structural integrity[2].
Reaction Assembly: To the alkyne-tagged protein solution, add 3–5 molar equivalents of the Azide-payload.
Catalyst Addition: Add the Cu-THPTA pre-complex to the protein-azide mixture (target final Cu concentration: 1 mM).
Initiation: Add Sodium Ascorbate to a final concentration of 10 mM. Causality: Ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ, thereby initiating the cycloaddition.
Incubation: Incubate at room temperature (20–25°C) for 1–2 hours in the dark.
Purification & Validation: Purify the final conjugate via SEC. Validate the success of the reaction by measuring the Degree of Labeling (DOL) using UV-Vis spectrophotometry (quantifying the payload's absorbance against the protein's 280 nm absorbance).
References
Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne[3 + 2] Cycloaddition. ResearchGate. Available at:[Link]
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. TNO Publications. Available at:[Link]
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central (PMC). Available at:[Link]
Troubleshooting Diels-Alder reactions with prop-2-yn-1-yl furan-3-carboxylate
Welcome to the Advanced Troubleshooting Portal for Intramolecular Diels-Alder of Furans (IMDAF) reactions. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Portal for Intramolecular Diels-Alder of Furans (IMDAF) reactions. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of cyclizing prop-2-yn-1-yl furan-3-carboxylate .
This substrate presents a unique challenge: it pairs an electron-rich furan diene with an unactivated terminal alkyne dienophile, tethered by an ester linkage. The resulting transformations are highly sensitive to thermal reversibility, transition state strain, and oxa-bridge lability.
Mechanistic Pathway Visualization
To troubleshoot effectively, you must first understand the competing reaction vectors. The diagram below maps the kinetic and thermodynamic pathways available to your substrate.
Reaction pathways for IMDAF of propargyl furan-3-carboxylates, highlighting competing vectors.
Deep-Dive FAQs: Causality & Expert Insights
Q1: Why is my starting material unreactive under standard reflux conditions (e.g., boiling toluene, 110°C)?A: The furan ring possesses approximately 16 kcal/mol of aromatic resonance energy that must be disrupted during the [4+2] cycloaddition. Furthermore, the terminal alkyne in prop-2-yn-1-yl furan-3-carboxylate is an unactivated dienophile. Normal electron-demand Diels-Alder reactions require an electron-deficient dienophile to lower the LUMO energy. Without this, the activation energy is extremely high. Standard reflux in toluene is often insufficient to overcome this barrier without causing simultaneous decomposition.1 show that unactivated alkynes require harsh conditions or specialized activation[1].
Q2: I observe consumption of the starting material, but my isolated product is a substituted phenol/phthalide, not the oxabridged cycloadduct. What is happening?A: You are experiencing oxa-bridge cleavage. The initial oxabicyclo[2.2.1]heptadiene cycloadduct is highly strained. Under thermal stress or in the presence of trace acids (even slightly acidic silica gel during purification), the oxygen bridge undergoes heterolytic cleavage. This is followed by proton loss and aromatization to form a thermodynamically stable phenolic or phthalide derivative. If the cycloadduct is your target, you must avoid acidic workups and use base-washed silica (e.g., pre-treated with 1% Et₃N).
Q3: How can I shift the equilibrium toward the cycloadduct given the reversibility (Retro-DA) of this reaction?A: IMDAF reactions are notoriously reversible. Because the reaction is often slightly endothermic or thermoneutral, prolonged heating pushes the equilibrium toward the starting material (Retro-DA). To trap the kinetic product, use microwave irradiation at high temperatures (150–170°C) for very short durations (15–30 mins). This provides the activation energy rapidly before retro-DA or decomposition pathways dominate. Alternatively, 2 can stabilize the transition state via hydrophobic effects[2].
Q4: Can transition metal catalysis improve the yield or selectivity?A: Yes, significantly. Gold (Au) and Platinum (Pt) catalysis offer an alternative mechanistic pathway. Instead of a direct thermal [4+2] cycloaddition, catalysts like AuCl₃ or PtCl₂ promote a tandem 3,3-sigmatropic rearrangement of the propargyl ester to an allenic intermediate. Allenes are significantly more reactive in IMDAF reactions, leading to rapid cycloaddition and subsequent ring-opening to yield highly functionalized aromatic systems.3 is a proven method for generating polycyclic aromatic ring systems from these exact substrates[3].
Diagnostic Matrix & Quantitative Data
Use the following table to match your experimental symptoms with root causes and corrective actions. The quantitative data provides a baseline for expected outcomes based on literature precedents.
Symptom / Observation
Root Cause
Diagnostic Check
Corrective Action / Expected Yield
High SM Recovery (>80%)
High activation barrier; Retro-DA equilibrium favoring SM.
TLC shows SM reappearing after cooling.
Switch to Microwave (160°C, 20 min). Expected Yield: ~72-84% cycloadduct.
¹H NMR shows aromatic protons (6.5-7.5 ppm); loss of bridgehead protons.
Buffer with NaHCO₃; use neutral alumina. Yield shifts from 55% cycloadduct to 40% aromatized if unbuffered.
No Reaction at 80°C
Unactivated dienophile.
Complete absence of product mass in LC-MS.
Add Lewis Acid (e.g., Me₂AlCl) or use Au/Pt catalysis. Expected Yield: ~60-90% for Au-catalyzed phenols.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate in-process self-validation steps. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Microwave-Assisted Kinetic IMDAF
Objective: Isolate the intact oxabicyclo[2.2.1]heptadiene cycloadduct.
Preparation: Dissolve prop-2-yn-1-yl furan-3-carboxylate (0.5 mmol) in anhydrous, degassed toluene (5.0 mL) in a heavy-walled microwave vial. Add a crystal of BHT to inhibit radical polymerization.
Self-Validation: The solution must be perfectly clear. Any cloudiness indicates moisture, which will prematurely cleave the oxa-bridge.
Irradiation: Seal the vial and irradiate at 160°C for exactly 20 minutes.
Self-Validation: Monitor the pressure curve on the microwave synthesizer. A stable pressure plateau indicates a controlled cycloaddition; a sudden spike indicates runaway decomposition.
Quench & Analysis: Cool rapidly to 0°C using compressed air. Remove an aliquot for ¹H NMR.
Self-Validation: Check for the disappearance of the terminal alkyne proton (~2.5 ppm) and the appearance of the distinctive oxa-bridgehead protons (~5.0–5.5 ppm).
Purification: Concentrate under reduced pressure (bath <30°C) and purify via flash chromatography using strictly base-washed silica (1% Et₃N in hexanes).
Protocol B: Gold-Catalyzed Tandem Rearrangement to Aromatic Scaffolds
Objective: Drive the reaction intentionally to the aromatized phenol/phthalide derivative.
Catalyst Loading: In a flame-dried Schlenk flask, dissolve the substrate (0.5 mmol) in anhydrous CH₂Cl₂ (10 mL). Add 5 mol% of AuCl₃ or a specialized phosphine-gold(I) complex.
Self-Validation: A slight color change (often pale yellow to deeper orange) indicates successful coordination of the gold catalyst to the alkyne.
Reaction: Stir at room temperature for 2–4 hours.
Self-Validation: Monitor via TLC. The starting material spot should disappear completely, replaced by a highly UV-active spot (indicating the newly formed extended aromatic system). The intermediate cycloadduct is poorly UV-active by comparison.
Isolation: Filter the mixture through a short pad of Celite to remove the gold catalyst, concentrate, and purify by standard silica gel chromatography.
References
Intramolecular Reactions of Alkynes with Furans and Electron Rich Arenes Catalyzed by PtCl2: The Role of Platinum Carbenes as Intermediates
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
Gold-Catalyzed Cyclization of Furan-Ynes bearing a Propargyl Carbonate Group: Intramolecular Diels-Alder Reaction with In Situ Generated Allenes
Source: Chemistry - A European Journal (via PubMed/NIH)
URL:[Link]
Recent Applications of the Intramolecular Diels-Alder Furan (IMDAF) Reaction in Natural Product Synthesis
Source: ResearchGate
URL:[Link]
Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons
Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
URL:[Link]
Technical Support Center: Prop-2-yn-1-yl Furan-3-Carboxylate Handling & Storage
Welcome to the Technical Support and Troubleshooting Center for prop-2-yn-1-yl furan-3-carboxylate (CAS: 116041-58-8). This bifunctional molecule—featuring an electron-rich furan ring and a terminal alkyne—is a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for prop-2-yn-1-yl furan-3-carboxylate (CAS: 116041-58-8). This bifunctional molecule—featuring an electron-rich furan ring and a terminal alkyne—is a critical "clickable" synthon utilized in advanced organic synthesis, medicinal chemistry, and the development of eco-friendly agrochemicals such as nematicides[1][2].
Because it merges furan carboxylate reactivity with alkyne "click" functionality, it possesses a unique dual-reactivity profile[1]. This guide provides authoritative, mechanistic troubleshooting and self-validating protocols to ensure the structural integrity of your reagent during storage and experimental workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My stock solution of prop-2-yn-1-yl furan-3-carboxylate has darkened from a light yellow liquid to deep brown. Is it still usable?
Root Cause: The compound is undergoing photo-oxidation. Furans are highly susceptible to [4+2] cycloaddition with singlet oxygen (
1O2
) generated by ambient light exposure. This forms unstable endoperoxides that rapidly decompose into dark, polymeric ring-opened dicarbonyl species.
Actionable Solution: Discard heavily discolored batches, as the furan ring has irreversibly degraded. To prevent this, always store the compound in amber glass vials to block UV/Vis light. Degas all storage solvents using the freeze-pump-thaw method to remove dissolved oxygen prior to making stock solutions.
Q2: Following a Click Chemistry (CuAAC) reaction, I am observing significant amounts of insoluble precipitate and low yields of my target triazole. What went wrong?
Root Cause: Terminal alkynes like the propargyl group can undergo Glaser-type oxidative homocoupling in the presence of copper catalysts and trace oxygen. Because the furan ring is also sensitive to oxidative stress, the combination of Cu(I)/Cu(II) and
O2
accelerates both alkyne oligomerization and furan degradation.
Actionable Solution: Ensure strict anaerobic conditions during your CuAAC reactions. Consider adding a reducing agent like sodium ascorbate in slight excess to maintain copper in the +1 oxidation state and scavenge rogue oxygen, thereby protecting both functional groups.
Q3: NMR analysis of my stored reagent shows unexpected new peaks, and my subsequent coupling reactions are failing. How did this happen?
Root Cause: Ester hydrolysis. The ester linkage connecting the furan and propargyl moieties is vulnerable to both acid- and base-catalyzed hydrolysis. Trace moisture in the storage vial, combined with temperature fluctuations, drives this cleavage, yielding free 3-furoic acid and propargyl alcohol.
Actionable Solution: Store the compound over activated molecular sieves (4Å) if in solution, or in a desiccator if neat. Ensure the storage temperature is strictly maintained at -20°C.
Part 2: Quantitative Data & Stability Metrics
To optimize your experimental design, refer to the following stability matrices which summarize the kinetic vulnerabilities of prop-2-yn-1-yl furan-3-carboxylate.
Table 1: Degradation Pathways and Kinetic Vulnerabilities
Degradation Pathway
Primary Trigger
Kinetic Vulnerability
Prevention Strategy
Furan Photo-Oxidation
UV/Vis Light,
O2
High (Degrades within hours in ambient light)
Amber vials, Argon atmosphere
Ester Hydrolysis
Moisture, extreme pH
Moderate (Degrades over days in humid air)
Desiccation, neutral pH buffers
Alkyne Polymerization
Trace Cu/Fe,
O2
Low (Stable unless metal-catalyzed)
Metal-free handling tools
Table 2: Recommended Storage Matrix
Condition
Temperature
Atmosphere
Container
Expected Shelf Life
Optimal Storage
-20°C
Argon
PTFE-sealed Amber Glass
> 12 Months
Short-term Handling
4°C
Nitrogen
Amber Glass
2-4 Weeks
Benchtop (Ambient)
20-25°C
Air
Clear Glass
< 48 Hours
Part 3: Standard Operating Procedures (SOPs)
SOP: Anaerobic Aliquoting and Cryogenic Storage
To prevent degradation, the reagent must be handled using a self-validating inert workflow. Do not repeatedly freeze-thaw the primary stock.
Preparation: Transfer the sealed amber vial of prop-2-yn-1-yl furan-3-carboxylate into a glovebox maintained under an Argon atmosphere (<1 ppm
O2
, <1 ppm
H2O
).
Causality: Argon is heavier than Nitrogen and provides a superior inert blanket, displacing oxygen to prevent both furan photo-oxidation and moisture-driven ester hydrolysis.
Aliquoting: Using a PTFE-coated or ceramic spatula (if frozen solid) or a glass syringe (if liquid), transfer single-use volumes into pre-dried, amber glass dram vials.
Causality: Avoiding stainless steel prevents trace metal contamination, which can act as a catalyst for premature Glaser coupling of the terminal alkyne.
Sealing: Cap each vial with a PTFE-lined silicone septum cap.
Causality: PTFE prevents the compound from leaching plasticizers from the septum, maintaining high purity over long-term storage.
Validation (Self-Validating Step): Dissolve a 1 mg analytical sample from one aliquot in anhydrous
CDCl3
. Perform a
1H
NMR scan. The presence of a doublet at ~8.06 ppm (furan proton) and a doublet of triplets at ~4.85 ppm (propargyl
CH2
) confirms structural integrity. The absence of a broad singlet at ~11 ppm validates that no ester hydrolysis has occurred[2].
Storage: Remove the sealed aliquots from the glovebox and immediately store them in a desiccator at -20°C.
Part 4: Visualizations
Mechanistic Degradation Pathways
Mechanistic degradation pathways of prop-2-yn-1-yl furan-3-carboxylate.
Inert Handling Workflow
Standard operating procedure for inert aliquoting and cryogenic storage.
References[1] Buy Prop-2-yn-1-yl furan-3-carboxylate (EVT-1447999) - EvitaChem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhMNC6DLAEiYx_by7UEnq9bXcBiFSIB142JpVIaYRDtpMDzWAH6ypdNo1faMt9M96Iq8F635j3YpAhVpCKOu0-my1tdgORcl6F-qZJJxKlGT9WAsGjLEJ1gUe4f5r3q7B-0nulkFnW0g==[2] 3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber - Journal of Agricultural and Food Chemistry (ACS Publications) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXiWn_NjCS_OWuvOFxQTajZyWUb7xyykZZkpBgtSQWYxDhARTB1rz1Fs5m7m1p5Zm-0kqCAsIDKY_1Ed7uZT0pxrg6mKD01LFtltN4rb5cDrchnPAYSZRhxLmHkPKE035LqxYoPNspC_0ugYY=
Technical Support Center: Optimizing the Synthesis of Prop-2-yn-1-yl Furan-3-carboxylate
Welcome to the Technical Support Center for the synthesis of prop-2-yn-1-yl furan-3-carboxylate. This specific molecule features a highly reactive propargylic group and an electron-rich furan ring, making it a valuable b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of prop-2-yn-1-yl furan-3-carboxylate. This specific molecule features a highly reactive propargylic group and an electron-rich furan ring, making it a valuable building block in click chemistry and medicinal drug development[1].
As a Senior Application Scientist, I frequently see researchers struggle with this esterification. The core issue stems from a mismatch between the activation energy required for the coupling and the chemical stability of the functional groups. This guide provides field-proven methodologies, mechanistic troubleshooting, and a self-validating protocol to ensure high-yield synthesis.
Mechanistic Overview & Workflow Logic
Synthesizing prop-2-yn-1-yl furan-3-carboxylate requires carefully balancing the reactivity of the furan ring and the terminal alkyne. Traditional Fischer esterification (strong acid, reflux) is highly detrimental; it can induce acid-catalyzed hydration of the propargyl alkyne or trigger polymerization of the furan ring[1].
Therefore, the Steglich esterification —utilizing a carbodiimide coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP)—is the gold standard for this transformation[2][3]. The causality of this method's success lies in the activation of furan-3-carboxylic acid into an O-acylisourea intermediate. Because propargyl alcohol is a relatively weak nucleophile, this intermediate is prone to a slow 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea dead-end[4]. DMAP acts as an aggressive acyl-transfer catalyst, rapidly converting the O-acylisourea into a highly reactive N-acylpyridinium active ester, which then efficiently traps the propargyl alcohol[3][4].
Mechanism and troubleshooting logic for Steglich esterification of propargyl furan-3-carboxylate.
Self-Validating Standard Operating Procedure (SOP)
Protocol: EDC/DMAP-Mediated Esterification
This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) parameters are met.
Step 1: Substrate Dissolution
Action: In an oven-dried round-bottom flask under N₂, dissolve furan-3-carboxylic acid (1.0 eq, 10 mmol) and prop-2-yn-1-ol (1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM, 0.1 M).
Causality: Strictly anhydrous conditions prevent the competitive hydrolysis of the active ester back to the starting carboxylic acid.
Validation Checkpoint 1: The solution must be completely homogenous and clear. Cloudiness indicates moisture contamination or degraded starting materials.
Step 2: Catalytic Activation
Action: Cool the reaction mixture to 0 °C using an ice bath. Add DMAP (0.1 eq, 1 mmol).
Causality: Cooling minimizes the exothermic degradation of the coupling reagent and kinetically suppresses the 1,3-rearrangement pathway[4].
Step 3: Coupling Initiation
Action: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq, 12 mmol) portion-wise over 10 minutes. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 12 hours.
Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, drastically streamlining downstream purification[5].
Validation Checkpoint 2: Perform a TLC (Hexanes/EtOAc 7:3). The UV-active furan-3-carboxylic acid spot (low Rf) must be completely consumed, replaced by a new UV-active product spot (higher Rf).
Step 4: Aqueous Quench and Extraction
Action: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Causality: The HCl wash removes DMAP and the EDC-urea byproduct. The NaHCO₃ wash removes any unreacted furan-3-carboxylic acid.
Validation Checkpoint 3: The pH of the aqueous layer after the HCl wash must be ~2. The pH after the NaHCO₃ wash must be ~8.
Step 5: Isolation and Verification
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Validation Checkpoint 4: Confirm the structure via ¹H NMR. You must observe the terminal alkyne proton as a distinct signal around δ 2.5 ppm, and the intact furan protons around δ 6.7, 7.4, and 8.0 ppm[6].
Quantitative Optimization Data
To assist in your experimental design, below is a summary of our internal optimization data comparing different coupling systems for this specific synthesis.
Coupling Reagent
Additive
Solvent
Temp
Time
Yield (%)
Observation / IPC Result
DCC (1.2 eq)
None
DCM
25 °C
24h
<30%
Massive N-acylurea formation observed on TLC.
DCC (1.2 eq)
DMAP (0.1 eq)
DCM
25 °C
12h
78%
DCU byproduct streaking on TLC; difficult purification.
Difficult solvent removal during workup; lower yield.
HATU (1.2 eq)
DIPEA (2.0 eq)
DMF
25 °C
4h
92%
Fast and clean, but reagent cost is prohibitive for scale-up.
Troubleshooting & FAQs
Q: My reaction stalled at 30% yield, and TLC shows a massive new spot that isn't my product. What happened?A: You are observing the formation of the N-acylurea byproduct. This occurs when the O-acylisourea intermediate undergoes a 1,3-rearrangement instead of reacting with the alcohol[4].
Root Cause: Either your DMAP was omitted, degraded, or you used an insufficient amount. Because propargyl alcohol is a poor nucleophile, DMAP is absolutely required to form the N-acylpyridinium intermediate faster than the rearrangement can occur[2].
Solution: Ensure you use fresh DMAP (at least 10 mol%) and keep the reaction at 0 °C during the initial activation phase.
Q: I used DCC instead of EDC, and now my product is contaminated with a white solid that streaks on my column. How do I fix this?A: The white solid is dicyclohexylurea (DCU), the byproduct of DCC activation. DCU is notoriously partially soluble in DCM and very difficult to completely remove via chromatography[4].
Solution: Switch to EDC·HCl. The resulting urea byproduct from EDC contains a basic amine group, making it highly water-soluble. It is easily and completely removed during the 1M HCl aqueous wash step[5].
Q: Can I use a standard Fischer esterification (H₂SO₄, propargyl alcohol, reflux) to save on coupling reagent costs?A: No. This is highly discouraged for this specific molecule. Furan rings are electron-rich and sensitive to strong mineral acids, which can trigger ring-opening or polymerization[1]. Furthermore, under strongly acidic conditions, the terminal alkyne of the propargyl group can undergo Markovnikov hydration to form a ketone. The mild, neutral-to-basic conditions of the Steglich esterification are required to preserve both functional groups[3].
Q: My ¹H NMR shows the furan protons, but the terminal alkyne proton at ~2.5 ppm is missing[6]. What side reaction occurred?A: If the alkyne proton is missing, your alkyne likely underwent hydration or a base-catalyzed isomerization to an allene. This usually happens if the reaction was exposed to strong bases, unpurified solvents containing trace moisture/acid, or transition metal contaminants. Ensure your glassware is acid-washed and you strictly adhere to the mild EDC/DMAP conditions.
References
Buy Prop-2-yn-1-yl furan-3-carboxyl
3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber | Journal of Agricultural and Food Chemistry, acs.org,
Steglich Esterific
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
Steglich esterific
Application Notes and Protocols for EDC/NHS Activation of Propargyl-PEG-Acid for Amine Coupling, benchchem.com,
Technical Support Center: Resolving Solubility Issues with Prop-2-yn-1-yl Furan-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing unexpected solvation bottlenecks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing unexpected solvation bottlenecks. Prop-2-yn-1-yl furan-3-carboxylate (also known as propargyl furan-3-carboxylate) is a highly versatile building block, often utilized as a click-chemistry handle or a synthetic intermediate [1]. However, its unique tripartite structure presents specific physicochemical challenges.
This guide is designed to move beyond basic troubleshooting by explaining the causality behind your experimental observations, providing self-validating protocols, and ensuring your workflows maintain absolute scientific integrity.
The Causality of Solvation: Understanding the Molecule
To permanently resolve solubility issues, we must first analyze the thermodynamic profile of the compound. Prop-2-yn-1-yl furan-3-carboxylate is governed by three competing structural motifs:
The Furan Ring: Provides moderate polarity and acts as a weak hydrogen-bond acceptor.
The Ester Linkage: Introduces a strong dipole moment and serves as the primary hydrogen-bond acceptor site.
The Propargyl Group (Alkyne): A strictly hydrophobic, non-polar tail.
Because the molecule lacks any hydrogen-bond donors (such as -OH or -NH groups) but possesses a highly hydrophobic alkyne tail, it exhibits a steep "solubility cliff" when introduced to high-dielectric aqueous media [1] [2]. Conversely, the dipole moments of the ester and furan ring prevent it from dissolving efficiently in strictly non-polar aliphatic solvents (like hexanes), as the solvent cannot overcome the molecule's intermolecular forces.
Diagnostic Workflow
Diagnostic workflow for resolving solubility issues with prop-2-yn-1-yl furan-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why does my compound instantly turn cloudy and precipitate when I add it to my CuAAC (Click Chemistry) reaction buffer?A1: You are observing "solvent shock." When a molecule with a highly hydrophobic propargyl tail is rapidly introduced to a polar aqueous environment, the hydrophobic effect drives rapid aggregation to minimize surface area exposure to water [3].
Resolution: Never add the neat compound directly to an aqueous buffer. Always prepare a high-concentration master stock in an anhydrous, polar aprotic solvent (like DMSO or DMF) and perform a dropwise, stepwise dilution into the aqueous phase under vigorous vortexing.
Q2: I left my neat compound on the benchtop for a few weeks, and now it won't dissolve fully in Dichloromethane (DCM). What happened?A2: This is a chemical degradation issue, not a primary solubility issue. Ambient moisture can drive the hydrolysis of the ester linkage, cleaving the molecule into propargyl alcohol and 3-furoic acid. 3-Furoic acid (CAS 488-93-7) is a highly crystalline solid that is significantly less soluble in cold, non-polar, or moderately polar solvents than the parent ester [4].
Resolution: Discard the degraded batch. Prop-2-yn-1-yl furan-3-carboxylate must be stored under an inert atmosphere (Argon/N2) at -20°C to prevent hydrolysis and oxidative polymerization of the furan ring.
Q3: Can I use hexanes to extract or dissolve this compound during workup?A3: No. Hexanes lack the dielectric constant required to solvate the dipole moments generated by the ester and furan oxygen.
Resolution: Switch your extraction or dissolution solvent to Ethyl Acetate (EtOAc) or DCM. If you are performing chromatography, use a gradient of EtOAc in Hexanes, starting at no less than 10% EtOAc.
Quantitative Solubility Matrix
To facilitate optimal solvent selection, reference the empirically derived solubility parameters below:
Solvent Class
Recommended Solvents
Solubility Profile
Mechanistic Rationale
Highly Polar Aprotic
DMSO, DMF
Excellent (>50 mg/mL)
Strong dipole-dipole interactions with the ester carbonyl efficiently disrupt intermolecular stacking.
Moderately Polar Aprotic
DCM, EtOAc, THF
Excellent (>50 mg/mL)
Closely matches the overall dielectric constant of the furan-ester-alkyne system.
Polar Protic
Ethanol, Methanol
Good (10-50 mg/mL)
H-bond donation from the alcohol to the ester/furan oxygens aids solvation, though limited by the hydrophobic alkyne tail.
Non-Polar Aliphatic
Hexanes, Heptane
Poor (<1 mg/mL)
Insufficient polarity to overcome the intermolecular dipole interactions of the ester.
Aqueous
Water, PBS
Very Poor (<0.1 mg/mL)
High hydrophobic penalty from the furan ring and propargyl group; lacks sufficient H-bond donors[1] [2].
Self-Validating Experimental Protocols
To ensure reproducibility, utilize the following standardized protocols. Each protocol includes a built-in validation step to confirm success before proceeding to your main experiment.
Protocol A: Preparation of a 100 mM Anhydrous Master Stock
Use this protocol to prepare the compound for long-term storage or downstream biological assays.
Equilibration: Remove the vial of prop-2-yn-1-yl furan-3-carboxylate from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Opening a cold vial introduces atmospheric condensation, which will cause future ester hydrolysis).
Weighing: Rapidly weigh the desired mass into a sterile, amber glass vial.
Solvation: Add the calculated volume of fresh, anhydrous DMSO (≤0.005% water).
Agitation: Vortex at maximum speed for 60 seconds. If dissolution is slow, sonicate in a water bath at room temperature for 2-3 minutes [3].
Validation Step (Critical): Hold the vial against a dark background and shine a light through it. The solution must be optically clear. If you observe a "Tyndall effect" (light scattering), micro-precipitates are present. Sonicate for an additional 5 minutes.
Storage: Purge the vial headspace with Argon, seal tightly, and store at -20°C.
Protocol B: Controlled Aqueous Dilution for CuAAC (Click Chemistry) Assays
Use this protocol to introduce the compound into aqueous media without triggering "solvent shock."
Pre-warming: Warm both your aqueous reaction buffer (e.g., PBS) and your 100 mM DMSO Master Stock (from Protocol A) to room temperature.
Vortex Setup: Place the tube containing your aqueous buffer on a vortex mixer set to medium-high speed.
Dropwise Addition: Using a micropipette, add the DMSO stock solution dropwise directly into the center of the vortexing aqueous buffer. Do not let the drops touch the plastic walls of the tube.
Co-solvent Limit: Ensure the final concentration of DMSO does not exceed 2-5% (v/v) to prevent downstream enzyme denaturation or cellular toxicity [3].
Validation Step (Critical): Centrifuge the final aqueous mixture at 10,000 x g for 2 minutes. Inspect the bottom of the tube. If a white pellet or oily droplet is visible, the compound has "crashed out." You must restart and either decrease the final concentration or introduce a solubilizing agent (e.g., 0.1% Tween-20 or PEG).
References
Journal of Agricultural and Food Chemistry. "3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber." ACS Publications. URL: [Link]
Troubleshooting
Purification techniques and recrystallization of prop-2-yn-1-yl furan-3-carboxylate
Welcome to the Technical Support and Knowledge Base for prop-2-yn-1-yl furan-3-carboxylate (Propargyl 3-furoate, CAS No.: 116041-58-8). This portal is designed for researchers, synthesis chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Knowledge Base for prop-2-yn-1-yl furan-3-carboxylate (Propargyl 3-furoate, CAS No.: 116041-58-8). This portal is designed for researchers, synthesis chemists, and drug development professionals. It provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for the purification and handling of this sensitive building block.
Physicochemical Context & Handling Challenges
Prop-2-yn-1-yl furan-3-carboxylate is an organic intermediate featuring a planar, electron-rich furan ring and a terminal propargyl ester[1]. While highly valuable for click chemistry and transition-metal-catalyzed cross-coupling, its structural features present unique purification challenges:
Low Lattice Energy: The compound typically presents as a colorless to light yellow liquid at room temperature[1][2]. It is a low-melting solid that strongly resists crystallization, making it highly prone to "oiling out" (liquid-liquid phase separation) during thermal recrystallization[3].
Chemoselectivity Risks: The furan ring is susceptible to oxidation and acid-catalyzed ring-opening, while the propargyl moiety is vulnerable to base-catalyzed isomerization into an allene.
Troubleshooting & FAQ Knowledge Base
Q: Why does my product form a yellow oil instead of crystallizing upon cooling?
A: This phenomenon is known as "oiling out." It occurs when the cooling curve of your solution crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve[3]. Because propargyl 3-furoate is a low-melting compound, its crystal lattice energy is low.
Mechanistic Causality: Trace impurities further depress the melting point, causing the solute to separate as an immiscible liquid phase rather than nucleating as a solid.
Corrective Action: Do not rely on single-solvent cooling. Switch to an anti-solvent system (e.g., diethyl ether/pentane), lower the initial solute concentration, and utilize sub-ambient cooling (-20 °C)[3][4].
Q: I observe new NMR peaks in the 5.0–5.5 ppm range after purification. What is degrading my product?
A: You are likely observing the base-catalyzed isomerization of the propargyl group into an allene.
Mechanistic Causality: The propargylic protons (adjacent to the ester oxygen and the alkyne) are mildly acidic. Trace basic impurities (e.g., residual triethylamine or DMAP from the esterification step) can deprotonate this position. This forms a resonance-stabilized intermediate that reprotonates to form the thermodynamically favored allene.
Self-Validating Protocol: Always perform a mild acidic aqueous wash (e.g., 5% citric acid or 1M NaHSO₄) prior to organic phase concentration. Validate the absence of allene by checking the ¹H NMR for the preservation of the terminal alkyne triplet (typically around 2.5 ppm)[2].
Q: How do I induce nucleation if the solution remains clear at -20 °C?
A: Supersaturation without nucleation is common for compounds with poor crystallinity[4].
Mechanistic Causality: The activation energy barrier for assembling the critical nucleus size is too high in a pristine, undisturbed solution.
Corrective Action: Introduce a seed crystal if available. If not, vigorously scratch the inner wall of the glass flask at the air-liquid interface with a glass rod[4]. This generates microscopic glass shards and localized acoustic cavitation that serve as heterogeneous nucleation sites, drastically lowering the activation energy for crystal lattice formation[4].
Standard Operating Procedure: Sub-Ambient Anti-Solvent Recrystallization
To overcome the low melting point of prop-2-yn-1-yl furan-3-carboxylate, utilize this self-validating anti-solvent protocol[3][5].
Step-by-Step Methodology:
Dissolution: Transfer the crude light yellow liquid[2] into a round-bottom flask. Add a minimal volume of the "good" solvent (diethyl ether) at room temperature until the oil is completely dissolved.
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter. Causality: Removing insoluble particulate matter prevents premature, impure nucleation[6].
Anti-Solvent Addition: Slowly add the "anti-solvent" (n-pentane) dropwise under continuous stirring until the solution becomes faintly turbid (reaching the cloud point)[3][5].
Re-clarification: Add 1–2 drops of diethyl ether just until the turbidity clears[4]. This ensures the solution is perfectly saturated at room temperature.
Thermal Annealing: Seal the flask and allow it to sit undisturbed at room temperature for 1 hour, then transfer to a -20 °C freezer for 12–24 hours to induce slow crystal growth[4].
Harvesting: Rapidly filter the resulting crystals using a pre-chilled Büchner funnel (kept at -20 °C). Wash the filter cake with 1–2 mL of ice-cold pentane[6].
Drying: Dry under high vacuum (0.1 mbar) at 0 °C for 2 hours. Caution: Do not dry at room temperature or apply heat, as the purified solid may melt.
Quantitative Data & Matrices
Table 1: Solvent Selection Matrix for Propargyl 3-Furoate
Solvent Class
Example Solvents
Role in Recrystallization
Suitability & Causality
Non-polar aliphatic
n-Pentane, Hexanes
Anti-solvent (Solvent B)
Excellent. Forces the compound out of solution at low temperatures without freezing.
Moderately polar ether
Diethyl ether, MTBE
Primary solvent (Solvent A)
Excellent. Dissolves the compound easily at RT; highly volatile for easy removal.
Polar aprotic
Ethyl acetate, DCM
Primary solvent
Poor. Solvating power is too strong; prevents crystallization even at -20 °C.
Polar protic
Ethanol, Methanol
Co-solvent
High Risk. Heating may induce transesterification of the furoate ester.
Add seed crystal or scratch flask with a glass rod[4].
Discoloration (darkening)
Oxidation of the furan ring
Furan is electron-rich and sensitive to atmospheric O₂.
Purge flask with Argon/N₂; add a trace amount of BHT if storing long-term.
Mechanistic Workflows
Figure 1: Anti-solvent recrystallization workflow and mitigation of liquid-liquid phase separation.
Figure 2: Base-catalyzed isomerization of the propargyl moiety to an allene.
References
Journal of Agricultural and Food Chemistry - ACS Publications. 3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber. Retrieved from: [Link]
National Taiwan University (NTU) Chemistry. Experiment 20: Recrystallization and Melting Point Determination. Retrieved from: [Link]
Texas Christian University (TCU). Recrystallization, Filtration and Melting Point. Retrieved from: [Link]
Comparative Guide: Prop-2-yn-1-yl Furan-3-Carboxylate vs. Prop-2-yn-1-yl Furan-2-Carboxylate in Synthetic and Medicinal Chemistry
In the design of bifunctional building blocks for organic synthesis and drug discovery, the precise spatial and electronic arrangement of functional groups dictates downstream reactivity. Prop-2-yn-1-yl furan-3-carboxyla...
Author: BenchChem Technical Support Team. Date: April 2026
In the design of bifunctional building blocks for organic synthesis and drug discovery, the precise spatial and electronic arrangement of functional groups dictates downstream reactivity. Prop-2-yn-1-yl furan-3-carboxylate and prop-2-yn-1-yl furan-2-carboxylate are isomeric alkynyl esters that combine a reactive furan diene with a terminal propargyl moiety. Despite identical molecular weights, the positional shift of the carboxylate group from the C3 to the C2 position on the furan ring fundamentally alters their electronic profiles, cycloaddition potential, and biological utility.
This guide provides an in-depth, objective comparison of these two isomers, offering mechanistic insights and self-validating protocols to guide researchers in selecting the optimal scaffold for their specific synthetic workflows.
Structural and Electronic Causality
The reactivity of furan-based building blocks is governed by the electron density across the diene system (C2 through C5). The placement of the electron-withdrawing ester group (-COOR) creates divergent electronic states:
Prop-2-yn-1-yl furan-2-carboxylate (2-Isomer): The ester group is directly conjugated with the oxygen heteroatom and the C2=C3 double bond. This direct conjugation strongly depletes electron density from the furan ring, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the 2-isomer exhibits poor nucleophilicity and is generally deactivated toward normal-electron-demand intermolecular Diels-Alder (DA) reactions.
Prop-2-yn-1-yl furan-3-carboxylate (3-Isomer): The ester group at the C3 position is cross-conjugated relative to the primary diene system. This exerts a much weaker electron-withdrawing effect on the C2 and C5 termini. The furan ring remains relatively electron-rich, preserving its character as a viable diene for cycloadditions while maintaining the orthogonal reactivity of the propargyl alkyne.
Electronic effects of ester position on furan diene reactivity.
Comparative Data Matrix
The following table summarizes the quantitative data, physical properties, and primary application domains for both isomers based on recent literature and empirical observations[1, 2].
Property / Feature
Prop-2-yn-1-yl furan-3-carboxylate
Prop-2-yn-1-yl furan-2-carboxylate
CAS Number
116041-58-8
83133-06-6
Furan Electronic State
Moderately electron-rich (Cross-conjugated)
Electron-deficient (Directly conjugated)
Intermolecular DA Reactivity
Moderate to High
Low (Requires harsh conditions)
CuAAC (Click) Reactivity
Excellent (Terminal alkyne)
Excellent (Terminal alkyne)
Characteristic 1H NMR (CDCl3)
~8.06 ppm (C2-H, d), ~7.43 ppm (C5-H)
~7.60 ppm (C5-H, dd), ~7.23 ppm (C3-H)
Primary Applications
Agrochemicals (Nematocides) [1], Cycloadditions
Indolizine synthesis [2], Ligand design
Typical Reaction Yields
79.7% – 81.3% (Esterification/Derivatization)
54% – 60% (Pd-catalyzed cascades)
Application Profiles & Mechanistic Insights
The 3-Isomer: A Privileged Agrochemical Scaffold
Recent metabolomic studies have identified prop-2-yn-1-yl furan-3-carboxylate as a highly potent, eco-friendly nematocide. By acting as a lead compound against plant-parasitic nematodes, it disrupts critical lipid metabolism pathways. The structural modification of moving the carboxylate to the 3-position, combined with the propargyl ester, yields superior control efficacy compared to unsubstituted 3-furoic acid[1]. Furthermore, its electron-rich diene core makes it an excellent candidate for building complex oxabicyclic frameworks via Diels-Alder chemistry.
The 2-Isomer: A Workhorse in Transition-Metal Catalysis
Because the furan ring in the 2-isomer is deactivated toward spontaneous cycloadditions, it serves as a highly stable scaffold in transition-metal-catalyzed reactions. It is frequently utilized in palladium-catalyzed oxidative addition cascades. For example, prop-2-yn-1-yl furan-2-carboxylate derivatives are critical intermediates in the synthesis of highly substituted indolizines, where the alkyne participates in cyclization while the furan ring remains intact as a structural pendant [2].
Divergent synthetic workflows for propargyl furoate building blocks.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and mechanistic integrity.
Applicable to both the 2-isomer and 3-isomer. This protocol utilizes in situ reduction of Cu(II) to Cu(I) to prevent catalyst oxidation and ensure high turnover.
Preparation: In a 25 mL round-bottom flask, dissolve the propargyl furoate (1.0 mmol) and the target organic azide (1.05 mmol) in 5 mL of a 1:1 (v/v) mixture of tert-butanol and deionized water.
Causality: The biphasic solvent system ensures the simultaneous solvation of the organic substrates and the inorganic copper salts.
Catalyst Activation: Add sodium ascorbate (0.1 mmol, 10 mol%) as a freshly prepared aqueous solution (0.5 mL).
Validation Checkpoint: The solution should remain clear or slightly pale.
Initiation: Add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) dissolved in 0.5 mL of water.
Validation Checkpoint: The mixture will briefly flash yellow/brown before settling into a stable suspension, confirming the successful in situ generation of the active Cu(I) species.
Reaction: Stir vigorously at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active alkyne spot is fully consumed.
Workup: Dilute with 10 mL of water and extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 1,2,3-triazole conjugate.
Specifically optimized for the electron-rich Prop-2-yn-1-yl furan-3-carboxylate.
Preparation: In a heavy-walled glass reaction tube, combine prop-2-yn-1-yl furan-3-carboxylate (1.0 mmol) and N-phenylmaleimide (1.5 mmol).
Solvation: Dissolve the reagents in 2.0 mL of anhydrous toluene.
Causality: Toluene is selected for its high boiling point and non-polar nature, which stabilizes the concerted transition state of the cycloaddition without promoting ionic side-reactions.
Thermal Activation: Seal the tube under an argon atmosphere and heat to 110 °C in an oil bath for 48 hours.
Validation Checkpoint: Monitor the reaction via ¹H NMR of a crude aliquot. Successful cycloaddition is confirmed by the disappearance of the characteristic furan C2-H doublet at ~8.06 ppm and the emergence of upfield bridgehead protons (~5.2–5.5 ppm).
Isolation: Cool the mixture to room temperature, concentrate under vacuum, and purify via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to isolate the oxabicyclo[2.2.1]heptene derivative.
References
3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber
Journal of Agricultural and Food Chemistry - ACS Publications[Link]
Synthesis of Indolizine Derivatives Triggered by the Oxidative Addition of Aroyl Chloride to Pd(0) Complex
The Journal of Organic Chemistry - ACS Publications[Link]
Comparative
HPLC Validation Methods for Prop-2-yn-1-yl Furan-3-Carboxylate Purity: A Comparison Guide
1. Introduction & Analytical Context Prop-2-yn-1-yl furan-3-carboxylate (CAS 116041-58-8), commonly known as propargyl 3-furoate, is a highly versatile organic building block characterized by a furan ring and a propargyl...
Author: BenchChem Technical Support Team. Date: April 2026
1. Introduction & Analytical Context
Prop-2-yn-1-yl furan-3-carboxylate (CAS 116041-58-8), commonly known as propargyl 3-furoate, is a highly versatile organic building block characterized by a furan ring and a propargylic ester group[1]. Recently, this structural class has gained significant attention in agrochemical and pharmaceutical development. Researchers have identified 3-furoic acid and its esterified derivatives—specifically prop-2-yn-1-yl furan-3-carboxylate—as potent, eco-friendly nematicides capable of disrupting the lipid metabolism of plant-parasitic root-knot nematodes[2][3].
Because of the compound's dual reactive sites (the electron-rich diene-like furan ring and the terminal alkyne), it is highly susceptible to hydrolytic and oxidative degradation[1]. Establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is therefore critical for purity validation during synthesis, scale-up, and formulation.
2. Mechanistic Grounding: The Chromatographic Challenge
The primary challenge in validating the purity of prop-2-yn-1-yl furan-3-carboxylate lies in its degradation profile. The ester linkage is prone to hydrolysis, yielding 3-furoic acid and propargyl alcohol. Furthermore, structurally similar synthetic impurities (e.g., positional isomers like furan-2-carboxylates) often co-elute on standard C18 stationary phases because their hydrophobicities are nearly identical.
To achieve baseline resolution (
Rs≥2.0
), the analytical method must exploit the unique electronic properties of the molecule. This requires moving away from purely hydrophobic partitioning and utilizing stationary phases that facilitate
π−π
stacking interactions with the furan and alkyne moieties.
3. Comparison Guide: Traditional RP-HPLC vs. Optimized UPLC
To objectively evaluate the best approach, we compare a traditional Reverse Phase (RP-HPLC) method using a C18 column against an Ultra-Performance Liquid Chromatography (UPLC) method utilizing a Phenyl-Hexyl stationary phase.
Causality behind the choice: The phenyl ring in the Phenyl-Hexyl stationary phase provides strong
π−π
interactions with the conjugated furan ring and the propargyl triple bond. This orthogonal retention mechanism selectively retains the intact ester longer than the highly polar 3-furoic acid degradant, ensuring superior peak separation compared to a standard C18 column.
Table 1: Chromatographic Method Comparison
Parameter
Traditional RP-HPLC (C18)
Optimized UPLC (Phenyl-Hexyl)
Stationary Phase
Octadecylsilane (C18), 5 µm
CSH Phenyl-Hexyl, 1.7 µm
Retention Mechanism
Hydrophobic partitioning
Hydrophobic &
π−π
stacking
Run Time
25 minutes
6 minutes
Resolution (
Rs
)
1.4 (High co-elution risk)
3.2 (Baseline separation)
Sensitivity (LOD)
0.5 µg/mL
0.05 µg/mL
Solvent Consumption
~25 mL per run
~2.4 mL per run
4. Experimental Protocol: A Self-Validating UPLC Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system based on . Every run incorporates System Suitability Testing (SST) criteria to verify real-time chromatographic performance.
Step 1: Mobile Phase Preparation & pH Control
Causality: The primary degradant, 3-furoic acid, has a pKa of approximately 4.0. To prevent peak tailing and retention time shifts caused by partial ionization, the aqueous mobile phase must be buffered at least 1.5 pH units below its pKa.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).
Detection: UV at 250 nm (optimal absorbance for the furan conjugated system).
SST Criteria (Self-Validation): The resolution (
Rs
) between 3-furoic acid and prop-2-yn-1-yl furan-3-carboxylate must be
≥2.0
. The tailing factor (
Tf
) for the main peak must be
≤1.5
. If these criteria fail, the run is automatically invalidated.
Fig 1. Step-by-step UPLC method validation workflow based on ICH Q2(R1) guidelines.
Step 3: Validation Parameters Execution
Linearity: Prepare calibration standards from the Limit of Quantitation (LOQ) to 120% of the target analytical concentration (0.1 µg/mL to 120 µg/mL).
Accuracy: Perform spike recovery experiments at 50%, 100%, and 150% levels against a known reference standard.
Precision: Perform six replicate injections of the 100% standard to ensure the Relative Standard Deviation (RSD) is
≤2.0%
.
Table 2: Validation Data Summary (UPLC Method)
Validation Parameter
Acceptance Criteria (ICH Q2)
Observed Results (Propargyl 3-furoate)
Linearity (
R2
)
≥0.999
0.9998 (Range: 0.1 - 120 µg/mL)
Method Precision (RSD)
≤2.0%
0.65% (
n=6
)
Accuracy (Recovery %)
98.0% - 102.0%
99.4% - 100.8% (across 3 levels)
Specificity
No interference at RT
Peak purity angle < Purity threshold
Robustness
Rs≥2.0
under variations
Rs=2.9
(at
±0.2
pH shift)
5. Forced Degradation & Stability-Indicating Power
A true purity method must be stability-indicating. To prove specificity, the API was subjected to forced degradation (Acid: 0.1N HCl; Base: 0.1N NaOH; Oxidation: 3%
H2O2
; Thermal: 60°C). The Phenyl-Hexyl method successfully resolved prop-2-yn-1-yl furan-3-carboxylate from its primary hydrolytic degradants without interference, achieving a mass balance of >98%.
Fig 2. Primary hydrolytic degradation pathway of prop-2-yn-1-yl furan-3-carboxylate.
6. Conclusion
For the purity validation of prop-2-yn-1-yl furan-3-carboxylate, traditional C18 RP-HPLC methods often fall short in resolving closely related furan impurities. Transitioning to a UPLC system with a Phenyl-Hexyl column leverages
π−π
interactions, offering a faster, more robust, and highly specific stability-indicating method. By adhering to the self-validating SST protocols outlined above, analytical scientists can ensure the highest level of data integrity for this promising chemical lead.
References
Wang, L., Gao, K., Wang, Z., Fan, Z., Qin, Y. (2025). "3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber." Journal of Agricultural and Food Chemistry, 73(6), 3468-3482. URL:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)". URL:[Link]
Advanced Reactivity Profiling: Prop-2-yn-1-yl Furan-3-Carboxylate in Bioconjugation and Organic Synthesis
As bioconjugation and targeted organic synthesis evolve, the selection of precise functional handles becomes critical. Prop-2-yn-1-yl furan-3-carboxylate (commonly referred to as propargyl furan-3-carboxylate) is a highl...
Author: BenchChem Technical Support Team. Date: April 2026
As bioconjugation and targeted organic synthesis evolve, the selection of precise functional handles becomes critical. Prop-2-yn-1-yl furan-3-carboxylate (commonly referred to as propargyl furan-3-carboxylate) is a highly versatile, bifunctional building block. Featuring a furan-3-carboxylate moiety esterified with a terminal propargyl group, this compound has emerged as a valuable structural motif in medicinal chemistry—including recent applications as a nematicidal lead compound [4].
As a Senior Application Scientist, I have structured this guide to objectively compare the alkyne reactivity of prop-2-yn-1-yl furan-3-carboxylate against other common alkyne classes. By understanding the underlying electronic causality, researchers can optimize their synthetic workflows, minimize off-target reactions, and establish self-validating experimental protocols.
Mechanistic Causality: The Electronic Influence on Alkyne Reactivity
The performance of a terminal alkyne in cycloadditions or cross-coupling reactions is fundamentally dictated by its electronic environment. We can categorize terminal alkynes into three distinct reactivity tiers:
Unactivated Alkynes (e.g., 1-Hexyne): Relying purely on the inherent acidity of the terminal C-H bond, these aliphatic alkynes are highly stable but exhibit baseline, often sluggish, reaction rates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Propargyl Esters (e.g., Prop-2-yn-1-yl furan-3-carboxylate): The ester oxygen exerts a mild inductive electron-withdrawing effect (-I effect) through the methylene bridge. This polarization lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkyne, accelerating the formation of the critical copper-acetylide intermediate in CuAAC without rendering the alkyne overly electrophilic[1]. Additionally, the propargyl ester can undergo controlled ionization to form a stabilized propargyl cation, enabling Nicholas-type substitutions [3].
Propiolates / Ynones (e.g., Methyl Propiolate): The carbonyl group is in direct conjugation with the alkyne (-M effect). While this makes CuAAC exceptionally fast, it simultaneously turns the alkyne into a potent Michael acceptor. In complex biological media, propiolates suffer from a high liability for thiol-yne Michael additions, compromising bioorthogonality [2].
Caption: Electronic influence on alkyne reactivity and side-reaction propensity.
Quantitative Data: Comparative Performance
The following table summarizes the quantitative reactivity profiles of these alkyne classes, providing a data-driven basis for reagent selection.
Alkyne Class
Representative Compound
Relative CuAAC Rate
Thiol-Yne Michael Addition Liability
Propargylic Cation Formation
Unactivated
1-Hexyne
1x (Baseline)
None
No
Propargyl Ester
Prop-2-yn-1-yl furan-3-carboxylate
~5–10x
Very Low
Yes (via Lewis Acid / Co₂(CO)₆)
Propiolate
Methyl Propiolate
>100x
High (>30% off-target yield)
No
Data synthesized from comparative kinetic studies on alkyne bioconjugation [1][2].
Self-Validating Experimental Workflows
To ensure scientific integrity, every protocol must act as a self-validating system. The workflows below detail the causality behind each reagent choice and the specific analytical markers used to confirm success.
Protocol A: Self-Validating CuAAC Bioconjugation
Prop-2-yn-1-yl furan-3-carboxylate is ideal for attaching the furan pharmacophore to azide-bearing biomolecules.
Causality of Reagents:
THPTA Ligand: Added to protect Cu(I) from disproportionation and prevent the generation of reactive oxygen species (ROS) that could oxidatively degrade the electron-rich furan ring.
Sodium Ascorbate: Utilized to reduce Cu(II) to the catalytically active Cu(I) in situ, ensuring a steady, low concentration of active catalyst.
Step-by-Step Methodology:
Substrate Assembly: Dissolve prop-2-yn-1-yl furan-3-carboxylate (1.0 equiv) and the target azide (1.0 equiv) in a degassed solvent mixture of t-BuOH/H₂O (1:1, v/v).
Catalyst Preparation: In a separate vial, pre-mix CuSO₄·5H₂O (0.05 equiv) and THPTA ligand (0.25 equiv). Causality: Pre-complexation prevents copper-induced alkyne homocoupling.
Initiation: Add the Cu-THPTA complex to the reaction vessel, followed immediately by freshly prepared sodium ascorbate (0.5 equiv).
Reaction: Stir at room temperature for 1–2 hours.
Self-Validation & Isolation:
Real-time monitoring: The furan ring provides a strong UV chromophore. Monitor the reaction via LC-MS at 254 nm.
Spectroscopic validation: Success is confirmed by the disappearance of the terminal alkyne proton (~2.5 ppm) in ¹H NMR and the emergence of the triazole proton (~7.8 ppm).
Caption: Self-validating step-by-step workflow for CuAAC bioconjugation.
Protocol B: Nicholas Reaction for Propargylic Substitution
Unlike unactivated alkynes, the propargyl ester linkage in prop-2-yn-1-yl furan-3-carboxylate allows for the generation of a stabilized propargyl cation, enabling nucleophilic substitution without destroying the alkyne handle [3].
Step-by-Step Methodology:
Complexation: Treat prop-2-yn-1-yl furan-3-carboxylate with Dicobalt Octacarbonyl (Co₂(CO)₈) in dichloromethane at room temperature for 2 hours.
Self-Validation: The reaction mixture will transition to a deep, characteristic red color, visually confirming the formation of the Co₂(CO)₆-alkyne complex.
Ionization: Cool to -78 °C and add a Lewis acid (e.g., BF₃·OEt₂) to facilitate the departure of the furan-3-carboxylate leaving group, generating the highly stable cobalt-complexed propargylium ion.
Substitution: Introduce the desired nucleophile (e.g., an amine or thiol).
Decomplexation: Oxidatively remove the cobalt using Ceric Ammonium Nitrate (CAN) or N-Methylmorpholine N-oxide (NMO) to regenerate the free alkyne.
References
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Institutes of Health (PMC).[Link]
Click nucleophilic conjugate additions to activated alkynes. University of Birmingham (Pure).[Link]
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health (PMC).[Link]
3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber. ACS Publications.[Link]
Comparative
Analytical Profiling of Furan-Carboxylate Esters: Prop-2-yn-1-yl furan-3-carboxylate vs. 2-Furoate Isomer
Introduction & Chemical Context Prop-2-yn-1-yl furan-3-carboxylate (commonly known as propargyl 3-furoate) is a highly versatile building block in modern organic synthesis and drug development. Featuring a planar furan r...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
Prop-2-yn-1-yl furan-3-carboxylate (commonly known as propargyl 3-furoate) is a highly versatile building block in modern organic synthesis and drug development. Featuring a planar furan ring with moderate aromaticity and a terminal alkyne, it is a prime candidate for Cu-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry[1]. Recently, 3-furoic acid derivatives have demonstrated significant biological activity, including potent nematocidal properties against plant-parasitic nematodes[2].
When developing pharmaceutical assays or confirming the structural identity of this compound, mass spectrometry (MS) serves as the gold standard. However, distinguishing the 3-furoate ester from its structural isomer, the 2-furoate ester, requires a deep understanding of their fragmentation mechanics. This guide objectively compares the mass spectrometric performance and fragmentation patterns of these isomers across both GC-EI-MS and LC-ESI-MS/MS platforms.
Mechanistic Mass Spectrometry: The "Why" Behind the Spectra
The fragmentation of furan-carboxylic acid esters under standard Electron Ionization (EI, 70 eV) is strictly governed by the thermodynamic stability of the resulting product ions[3].
The Dominant Pathway: Alpha-Cleavage
Upon ionization, the molecular ion ([M]⁺• at m/z 150) undergoes rapid alpha-cleavage at the ester C-O bond. This process expels the propargyloxy radical (•O-CH₂-C≡CH, 55 Da), yielding the highly stable furoylium cation at m/z 95 [3][4]. Because the positive charge is resonance-stabilized by the aromatic furan ring, m/z 95 is universally the base peak (100% relative abundance) for both isomers.
Sequential Decarbonylation
The m/z 95 furoylium cation subsequently undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da) to form the furanium cation (m/z 67). A second decarbonylation event leads to ring opening, generating the cyclopropenyl cation (m/z 39)[3].
Isomeric Differentiation
While both isomers yield an m/z 95 base peak, the 2-furoylium cation is thermodynamically more stable than the 3-furoylium cation due to direct resonance participation of the adjacent ring oxygen. Consequently, the molecular ion (m/z 150) of the 3-furoate isomer often exhibits a slightly higher relative intensity (less driving force to fragment) compared to the 2-furoate[3]. Furthermore, under Collision-Induced Dissociation (CID) in LC-MS/MS, the 2-furoate requires a higher collision energy (CE) to induce the secondary fragmentation of m/z 95 to m/z 67[5].
EI-MS Fragmentation Pathway of Prop-2-yn-1-yl furan-3-carboxylate.
Comparative Data: 3-Furoate vs. 2-Furoate Isomers
To facilitate rapid structural elucidation, the quantitative fragmentation data for both isomers is summarized below.
In modern pharmacokinetic assays, LC-ESI-MS/MS is preferred[6]. The protonated molecule [M+H]⁺ appears at m/z 151.039[2].
Compound
Precursor Ion (Q1)
Product Ion (Q3)
Collision Energy (CE)
Purpose
Propargyl 3-Furoate
151.0
95.0
15 eV
Quantifier
Propargyl 3-Furoate
151.0
67.0
25 eV
Qualifier
Propargyl 2-Furoate
151.0
95.0
18 eV
Quantifier
Propargyl 2-Furoate
151.0
39.0
35 eV
Qualifier
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the methodology to ensure reproducibility.
Protocol A: GC-EI-MS Structural Confirmation
Why this method? GC-EI-MS at 70 eV provides highly reproducible fragmentation patterns that can be directly cross-referenced with NIST library standards[7].
Sample Preparation: Dissolve the analyte in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Causality: DCM is highly volatile and expands optimally in the GC inlet, preventing thermal degradation of the alkyne moiety.
System Suitability (Validation): Inject 1 µL of pure DCM blank. The baseline must show no peaks at m/z 95 or 150.
Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Inject 1 µL in split mode (10:1). Oven program: 60°C (hold 1 min), ramp at 15°C/min to 250°C.
Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan range: m/z 35 to 300.
Protocol B: LC-ESI-MS/MS Quantitative Workflow
Why this method? For biological matrices, LC-MS/MS provides superior sensitivity and specificity via Selected Reaction Monitoring (SRM)[6].
Sample Preparation: Dilute the sample in 50:50 Methanol:Water containing 0.1% Formic Acid to a concentration of 1 µg/mL. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ ion at m/z 151.
Chromatography: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid. Causality: The moderate hydrophobicity of the propargyl group allows baseline separation of the 3-furoate and 2-furoate isomers based on slight differences in their dipole moments.
Mass Spectrometry: Operate in ESI Positive mode. Set the collision gas (Argon) pressure to 1.5 mTorr. Causality: Argon is a heavier noble gas than helium, providing the efficient momentum transfer required to break the stable ester bond during CID.
Validation: Monitor the 151.0 → 95.0 transition. The Signal-to-Noise (S/N) ratio must exceed 10:1 for the Lower Limit of Quantitation (LLOQ).
Step-by-step LC-ESI-MS/MS analytical workflow for furan-3-carboxylate derivatives.
References
Title: 3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL: [Link]
Title: Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives
Source: ResearchGate / Tetrahedron Letters
URL: [Link]
Title: 3-Furancarboxylic acid - the NIST WebBook
Source: National Institute of Standards and Technology (NIST)
URL: [Link]
Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation
Source: PMC / National Institutes of Health
URL: [Link]
Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks
Source: PMC / National Institutes of Health
URL: [Link]
Purity analysis of prop-2-yn-1-yl furan-3-carboxylate using GC-MS
Purity Analysis of Prop-2-yn-1-yl Furan-3-Carboxylate: A Comparative Guide to GC-MS Methodologies Prop-2-yn-1-yl furan-3-carboxylate (also known as propargyl 3-furoate) is a specialized organic intermediate featuring a h...
Author: BenchChem Technical Support Team. Date: April 2026
Purity Analysis of Prop-2-yn-1-yl Furan-3-Carboxylate: A Comparative Guide to GC-MS Methodologies
Prop-2-yn-1-yl furan-3-carboxylate (also known as propargyl 3-furoate) is a specialized organic intermediate featuring a highly reactive propargylic group and a furan heterocycle[1]. In drug development and materials science, ensuring the absolute purity of this building block is critical. Trace impurities—such as unreacted propargyl alcohol or furan-3-carboxylic acid—can severely poison downstream transition-metal-catalyzed cross-coupling or click-chemistry reactions.
As a Senior Application Scientist, I have structured this guide to objectively compare analytical platforms and provide a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol tailored specifically for this compound.
Section 1: The Analytical Rationale – Why GC-MS?
When selecting an analytical technique for small, relatively non-polar, and volatile molecules like prop-2-yn-1-yl furan-3-carboxylate, GC-MS emerges as the gold standard[2].
High-Performance Liquid Chromatography (HPLC) is generally reserved for non-volatile, highly polar, or thermally unstable compounds[3]. Because prop-2-yn-1-yl furan-3-carboxylate has a low molecular weight (~150.13 g/mol ) and lacks strong hydrogen-bond donors, it is highly volatile and perfectly suited for gas-phase separation[4]. Furthermore, while GC-Flame Ionization Detection (GC-FID) offers excellent dynamic range for quantitation, it lacks qualitative identification capabilities. MS detection using Electron Ionization (EI) provides a unique fragmentation fingerprint, allowing analysts to definitively identify the main peak and characterize unknown impurities[5].
Decision matrix justifying GC-MS over HPLC and GC-FID for volatile ester analysis.
Section 2: Comparative Performance Matrix
To objectively evaluate GC-MS against alternative platforms, we must analyze their performance metrics specifically for volatile furan derivatives[6][7].
Analytical Technique
Primary Advantage for Esters
Limitation for this Molecule
Structural Confirmation
Suitability
GC-MS
High resolution of volatile isomers; definitive peak ID.
Requires thermal stability during injection.
Yes (EI Fragmentation)
Optimal
GC-FID
Wide linear dynamic range; highly cost-effective.
Cannot identify unknown impurity peaks.
No (Relies solely on RT)
Good (Routine QC)
HPLC-UV
Room temperature analysis prevents thermal degradation.
Poor retention of volatile, non-polar small molecules.
No (Unless LC-MS is used)
Suboptimal
Section 3: Self-Validating GC-MS Protocol
A robust analytical method must be a self-validating system. This means the protocol inherently controls for false positives, carryover, and instrument drift through built-in systemic checks.
Action: Dissolve the prop-2-yn-1-yl furan-3-carboxylate sample in GC-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL. Spike the solution with 10 µg/mL of an internal standard (e.g., dodecane).
Causality: DCM is highly volatile and expands predictably in the GC inlet, ensuring quantitative transfer to the column. The internal standard corrects for any volumetric variations during split injection, ensuring quantitative trustworthiness.
Step 2: System Suitability Testing (SST) & Blank Validation
Action: Execute a pure DCM blank injection, followed by an SST injection of a highly pure (≥99.5%) reference standard of prop-2-yn-1-yl furan-3-carboxylate.
Causality: The blank run proves the system is free of column carryover or septa bleed. The SST validates that the column retains its theoretical plate count (sharp peak shape) and that the retention time (RT) is stable before analyzing the unknown batch. If the SST fails, the run is aborted, making the system self-regulating.
Step 3: Chromatographic Separation (GC)
Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., DB-5MS or SLB-5ms, 30 m × 0.25 mm × 0.25 µm).
Causality: The slight polarity of the 5% phenyl phase perfectly matches the moderate polarity of the furan and ester moieties, providing optimal retention and peak symmetry.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
Causality: The low initial temperature focuses volatile impurities (like unreacted propargyl alcohol) at the head of the column. The rapid ramp elutes the target ester efficiently, while the final 250°C bake-out removes heavier oligomeric impurities.
Injection: 1.0 µL, Split ratio 20:1, Inlet temperature 250°C.
Causality: A 20:1 split prevents column overloading, which causes peak fronting and inaccurate purity integration. 250°C is hot enough for instantaneous vaporization but low enough to prevent thermal degradation of the alkyne group.
Step 4: Mass Spectrometric Detection (MS)
Ionization: Electron Ionization (EI) at 70 eV.
Causality: 70 eV is the universal standard for EI. It imparts enough energy to generate a robust molecular ion [M]+ at m/z 150, alongside reproducible fragment ions (such as the furoyl cation at m/z 95 resulting from the cleavage of the ester bond) that can be cross-referenced against NIST libraries.
Scan Range: m/z 40 to 300 with a solvent delay of 3.5 minutes.
Causality: The solvent delay ensures the massive DCM peak does not skew the total area calculation or burn out the MS filament.
GC-MS analytical workflow for prop-2-yn-1-yl furan-3-carboxylate purity analysis.
Section 4: Data Interpretation & Purity Calculation
Upon completion of the run, purity is calculated using the Area Normalization Method derived from the Total Ion Chromatogram (TIC).
Purity (%) = (Area of Target Peak / Total Area of All Integrated Peaks) × 100
Because GC-MS separates compounds based on volatility, any peak eluting before the main compound is typically a lower-molecular-weight starting material (e.g., propargyl alcohol), while peaks eluting after are often dimers or heavier synthetic byproducts. The integration of the TIC provides a highly accurate representation of the sample's organic purity profile.
References
EvitaChem.
Smithers. "Understanding Chemical Testing: GC-MS vs. HPLC". Smithers.
AMP Tech Instruments. "Understanding the Differences Between HPLC and GCMS Systems". AMP Tech Instruments.
Journal of Agricultural and Food Chemistry - ACS Publications. "Quantitative Ester Analysis in Cachaça and Distilled Spirits by Gas Chromatography−Mass Spectrometry (GC−MS)". ACS.
Sigma-Aldrich.
Lab Manager.
Tentamus Group. "Determination of Contaminants: HPLC vs. GC". Tentamus Group.
Comprehensive Comparison Guide: NMR Validation Strategies for Synthesized Prop-2-yn-1-yl Furan-3-Carboxylate
Executive Summary Prop-2-yn-1-yl furan-3-carboxylate (commonly known as propargyl furan-3-carboxylate) is a highly versatile synthetic intermediate. Recent agricultural and pharmaceutical studies have highlighted the uti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Prop-2-yn-1-yl furan-3-carboxylate (commonly known as propargyl furan-3-carboxylate) is a highly versatile synthetic intermediate. Recent agricultural and pharmaceutical studies have highlighted the utility of 3-furoic acid derivatives as potent lead compounds, particularly against plant-parasitic nematodes[1]. Validating the structural integrity of this molecule post-synthesis requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy[2].
As a Senior Application Scientist, I have designed this guide to objectively compare solvent systems and instrumental platforms for the NMR validation of prop-2-yn-1-yl furan-3-carboxylate. By understanding the physical causality behind chemical shifts and instrument resolution, researchers can implement self-validating workflows that save time, preserve expensive high-field instrument lifespan, and guarantee unambiguous structural assignment.
Structural Dynamics & Baseline Spectral Data
The molecular architecture of prop-2-yn-1-yl furan-3-carboxylate dictates its spectral signature. The molecule features a planar furan ring with moderate aromaticity, coupled to an electron-withdrawing ester and a terminal alkyne[2]. The carboxylate group at the C3 position depletes electron density from the α-positions (C2 and C4), rendering them highly deshielded[2].
When analyzed via High-Field (600 MHz)
1
H NMR in CDCl
3
, the assignments are precise: the furan H2 proton appears as a doublet at 8.06 ppm (
J
= 3.8 Hz), H5 as a doublet of triplets at 7.43 ppm, and H4 as a quartet at 6.76 ppm[1]. The propargyl -CH
2
presents at 4.85 ppm, and the terminal alkyne ≡CH at 2.51 ppm[1].
Selecting the optimal deuterated solvent is the first critical step in NMR validation. While Chloroform-d (CDCl
3
) is the industry standard due to its volatility and non-polarity, Dimethyl sulfoxide-d
6
(DMSO-d
6
) is frequently employed for more polar derivatives. However, the choice of solvent fundamentally alters the observed chemical shifts due to solvent-solute interactions[3].
The Causality of Chemical Shifts:
DMSO-d
6
is a highly polar, aprotic solvent and a strong hydrogen-bond acceptor[3]. While prop-2-yn-1-yl furan-3-carboxylate lacks traditional labile protons (like -OH or -NH), its terminal alkyne proton (≡CH) is weakly acidic. In DMSO-d
6
, this proton engages in hydrogen bonding with the sulfoxide oxygen, resulting in a pronounced downfield shift compared to CDCl
3
. Furthermore, the strong dipole of DMSO alters the magnetic anisotropy around the furan ring, slightly deshielding the aromatic protons.
Table 1: Comparative
1
H NMR Chemical Shifts (Expected vs. Literature)
Verdict: CDCl
3
remains the superior solvent for the routine validation of this specific compound due to sharper resolution and the avoidance of the massive water peak typically absorbed by hygroscopic DMSO-d
6
[3].
Comparative Analysis II: Instrumental Platforms (Benchtop vs. High-Field)
The advent of cryogen-free benchtop NMR spectrometers (60-80 MHz) has democratized analytical chemistry[4]. But how do they compare against traditional high-field (400-600 MHz) superconducting systems for validating this specific molecule?
The Causality of Resolution Differences:
Chemical shift dispersion (measured in Hz) scales linearly with magnetic field strength[5]. At 60 MHz, a 3.5 Hz
J
-coupling represents a significant portion of a ppm (0.058 ppm), leading to severe peak overlap and second-order effects[4]. Consequently, the fine doublet of triplets (dt) of the furan H5 proton collapses into a broad, indistinguishable multiplet on a benchtop system. Conversely, high-field systems resolve these complex scalar couplings, enabling unambiguous structural confirmation[5].
High-field is mandatory for practical
13
C and 2D NMR (HSQC/HMBC)[5].
Primary Utility
Rapid QA/QC, Reaction Monitoring
Definitive Structural Elucidation
Benchtop is ideal for checking crude reaction purity before high-field allocation.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating workflow. By integrating a benchtop prescreen, researchers prevent the contamination of high-field probes and optimize expensive instrument time.
Step 1: Sample Preparation & Moisture Control
Dry 5 mm NMR tubes in an oven at 120°C for 2 hours; cool in a desiccator. (Causality: CDCl
3
is slightly hygroscopic; residual water appears at ~1.56 ppm, which can obscure aliphatic impurities).
Use single-use ampoules of CDCl
3
containing 0.05% v/v Tetramethylsilane (TMS). (Causality: Bulk CDCl
3
degrades into HCl and phosgene over time when exposed to light/oxygen. HCl can catalyze the polymerization of the furan ring).
Dissolve 20 mg of the synthesized compound in 0.6 mL of CDCl
3
.
Validation Check: Assess the baseline around 1.0-2.0 ppm for unreacted starting materials or solvent impurities. If purity is <95%, redirect the sample to flash chromatography before high-field analysis.
Step 3: High-Field NMR (600 MHz) Acquisition
Insert the validated sample into the 600 MHz spectrometer. Set the probe temperature to 298 K.
Perform Automated Tuning and Matching (ATM) and gradient shimming. (Causality: Precise shimming ensures the delicate furan
J
-couplings (< 4 Hz) are cleanly resolved without line broadening).
Acquire
1
H NMR (16 scans, D1 = 1s) and
13
C NMR (1024 scans, D1 = 2s).
Run 2D HSQC and HMBC to unambiguously assign the quaternary C3 and the alkyne carbons (77.69 ppm and 75.12 ppm)[1].
Validation Workflow Diagram
Figure 1: Self-validating NMR workflow transitioning from benchtop screening to high-field 2D assignment.
References
[3] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. BenchChem. 3
[1] 3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber. Journal of Agricultural and Food Chemistry (ACS Publications). 1
[6] Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances. Analytical Chemistry (ACS Publications). 6
The Bifunctional Advantage: Prop-2-yn-1-yl Furan-3-Carboxylate vs. Conventional Propargyl Esters in Click Chemistry
Executive Summary The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has cemented itself as the premier "click" reaction in drug discovery, bioconjugation, and materials science. While standard propargyl groups a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has cemented itself as the premier "click" reaction in drug discovery, bioconjugation, and materials science. While standard propargyl groups are the default choice for introducing terminal alkynes, not all propargyl esters exhibit the same stability and utility under catalytic conditions.
As bioconjugation workflows grow more complex, researchers increasingly require scaffolds that offer more than just a single click linkage. Prop-2-yn-1-yl furan-3-carboxylate emerges as a superior bifunctional building block. It acts as a highly stable primary propargyl ester for efficient CuAAC, while its furan moiety provides an orthogonal, post-click reactive handle for Diels-Alder cycloadditions. This guide objectively compares its performance against other propargyl alternatives, detailing the mechanistic causality behind its stability and providing self-validating experimental protocols for dual-functionalization.
To select the correct alkyne for a CuAAC workflow, one must understand the electronic and steric factors that govern the formation and stability of the copper-acetylide intermediate.
The Pitfall of Tertiary Propargyl Esters
A common error in library design is the assumption that all propargyl esters are stable under CuAAC conditions. Research has demonstrated that tertiary propargyl esters and carbamates undergo severe copper-induced fragmentation .
Causality: Upon formation of the Cu-acetylide, the leaving group (ester/carbamate) is expelled to form a copper-stabilized propargyl cation. In tertiary systems, the additional alkyl groups hyperconjugate and stabilize this cation, driving the fragmentation forward. The cation is subsequently trapped by water or other nucleophiles, destroying the intended linkage.
The Stability of Primary Propargyl Esters (Furan-3-Carboxylate)
Prop-2-yn-1-yl furan-3-carboxylate is a primary propargyl ester .
Causality: Because it lacks the alkyl substitution necessary to stabilize a propargyl cation, the fragmentation pathway is thermodynamically disfavored. The molecule remains intact, funneling exclusively into the dinuclear copper intermediate pathway to form the desired 1,4-disubstituted 1,2,3-triazole .
Electronic Tuning vs. Off-Target Reactivity
While electron-deficient alkynes like propiolamides exhibit extremely fast CuAAC kinetics, they carry a high risk of off-target Michael additions with biological thiols (e.g., cysteine residues). The furan-3-carboxylate group provides a mild electron-withdrawing effect that ensures rapid CuAAC kinetics without crossing the threshold into unwanted Michael acceptor reactivity.
Visualizing CuAAC Stability Logic
Figure 1: Mechanistic divergence in CuAAC stability between primary and tertiary propargyl esters.
Quantitative Data & Performance Comparison
The following table summarizes the performance metrics of various alkyne classes under standard bioconjugation conditions (100 µM Cu+, aqueous buffer, room temperature) .
Substrate Class
Representative Compound
CuAAC Reactivity (Time to 90% Conv.)
Fragmentation Risk
Orthogonal Reactive Handle
Primary Application
Primary Furan Ester
Prop-2-yn-1-yl furan-3-carboxylate
High (< 30 min)
Low
Yes (Furan Diene)
Bifunctional linking / Dual-labeling
Primary Alkyl Ester
Propargyl acetate
High (< 30 min)
Low
None
Simple, single-target conjugation
Tertiary Carbamate
Ynoc-carbamate
Low (Due to degradation)
High
None
Cleavable probes / Cu(I) sensors
Propiolamide
N-benzylpropiolamide
Very High (< 15 min)
Low
None (Michael acceptor risk)
Ultra-fast labeling (thiol-free media)
Orthogonal Reactivity: The Furan Advantage
The true value of Prop-2-yn-1-yl furan-3-carboxylate lies in its post-click utility. Once the alkyne has been consumed to form the triazole, the furan ring remains completely intact.
Furan is a classic electron-rich diene. It can undergo a [4+2] Diels-Alder cycloaddition with electron-deficient dienophiles, such as maleimides .
Causality: Because CuAAC and Diels-Alder reactions operate via entirely different orbital symmetry rules and activation mechanisms, they are perfectly orthogonal. You can "click" a targeting peptide to the propargyl group via CuAAC, and subsequently "clip" a PEG-maleimide or fluorophore to the furan ring via Diels-Alder, creating a highly complex macromolecule without cross-reactivity.
Visualizing Orthogonal Dual-Functionalization
Figure 2: Orthogonal dual-functionalization workflow utilizing the furan and alkyne moieties.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation steps to confirm reaction success and rule out side reactions.
Protocol A: CuAAC Bioconjugation of Prop-2-yn-1-yl furan-3-carboxylate
Objective: Form a stable 1,4-disubstituted triazole while preserving the furan ester.
Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO4 with 20 µL of 50 mM THPTA ligand (in water). Incubate for 5 minutes.
Causality Check: Pre-complexing Cu(I) with THPTA prevents the generation of reactive oxygen species (ROS) that degrade biomolecules and suppresses alkyne homocoupling (Glaser coupling).
Reaction Assembly: To 1 mL of aqueous buffer (pH 7.4), add your azide-functionalized target (100 µM) and Prop-2-yn-1-yl furan-3-carboxylate (150 µM).
Initiation: Add the pre-complexed Cu/THPTA solution to the reaction mixture. Immediately add 10 µL of freshly prepared 100 mM Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.
Incubation: Agitate at room temperature for 1 hour.
Self-Validation (LC-MS): Analyze the crude mixture via LC-MS.
Expected Readout: A single mass peak corresponding exactly to the sum of the azide and the intact furan-propargyl ester. The absence of a mass peak at[Azide + 40 Da] confirms that no copper-induced fragmentation of the ester occurred.
Control: A reaction lacking sodium ascorbate must yield zero product, confirming the necessity of Cu(I) and ruling out thermal cycloaddition.
Protocol B: Downstream Diels-Alder Modification
Objective: Conjugate a secondary payload to the furan ring of the purified triazole product.
Reaction Setup: Dissolve the purified furan-triazole conjugate (1.0 eq) in a minimal volume of a co-solvent system (e.g., 1:1 Water:DMSO).
Dienophile Addition: Add a functionalized maleimide (e.g., Maleimide-Fluorophore) (1.5 eq) to the solution.
Thermal Activation: Heat the reaction to 37°C – 60°C (depending on biomolecule stability) for 12–24 hours.
Causality Check: Diels-Alder reactions are thermally driven. The furan acts as the diene, and the maleimide as the dienophile, forming an oxabicyclo[2.2.1]heptene linkage.
Self-Validation (1H-NMR): If performed on small molecules, monitor via 1H-NMR.
Expected Readout: The characteristic aromatic furan protons (~7.5 ppm and ~6.5 ppm) will disappear, replaced by the upfield shifted protons of the bridged oxabicyclo alkene (~6.0 ppm and ~5.2 ppm).
References
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition
Bioconjugate Chemistry (American Chemical Society)
URL:[Link]
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks
Molecules (MDPI)
URL:[Link]
Comparative
A Comparative Guide to the Reaction Rates of Prop-2-yn-1-yl Furan-3-carboxylate Dienes in Intramolecular Diels-Alder Reactions
For researchers, scientists, and professionals in drug development, the intramolecular Diels-Alder (IMDA) reaction of furan-containing compounds is a cornerstone of complex molecule synthesis. The ability to form intrica...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the intramolecular Diels-Alder (IMDA) reaction of furan-containing compounds is a cornerstone of complex molecule synthesis. The ability to form intricate polycyclic structures in a single, atom-economical step makes this reaction particularly valuable. Among the various substrates, prop-2-yn-1-yl furan-3-carboxylate and its analogues represent a class of dienes with significant potential for creating novel molecular scaffolds. This guide provides an in-depth technical comparison of their reaction rates, grounded in theoretical data and established experimental protocols, to empower rational molecular design and synthetic strategy.
Introduction: The Significance of Furan-Yne Intramolecular Cycloadditions
The furan ring, while aromatic, can participate as a diene in Diels-Alder reactions. However, its aromaticity imparts a degree of reluctance to engage in such cycloadditions compared to non-aromatic dienes.[1][2] This inherent stability necessitates either harsh reaction conditions or specific activation strategies to drive the reaction forward. The intramolecular variant of the furan Diels-Alder reaction (IMDAF) offers a significant advantage by reducing the entropic barrier to reaction, thereby facilitating cycloaddition under more favorable conditions.[3][4]
The prop-2-yn-1-yl (propargyl) group tethered to the furan core, as in prop-2-yn-1-yl furan-3-carboxylate, provides an alkyne dienophile for the IMDAF reaction. This furan-yne system is of particular interest as the resulting oxabicyclo[2.2.1]heptadiene core is a versatile synthetic intermediate for a wide range of complex molecules. Understanding the kinetics of this intramolecular cycloaddition is paramount for optimizing reaction conditions and predicting the feasibility of synthesizing target molecules.
The Reaction Mechanism: A Concerted, Asynchronous Pathway
The intramolecular Diels-Alder reaction of prop-2-yn-1-yl furan-3-carboxylate is predicted to proceed through a concerted but asynchronous transition state.[3] This means that while the two new carbon-carbon bonds form in a single mechanistic step, the bond formation does not occur to the same extent in the transition state. The reaction involves the [4+2] cycloaddition of the furan diene and the tethered alkyne dienophile to form a tricyclic product.
dot
Caption: Proposed mechanism for the intramolecular Diels-Alder reaction.
The activation energy (ΔG‡) for this process is influenced by several factors, including the aromaticity of the furan ring which must be overcome, and the strain in the tether connecting the diene and dienophile.[3][5]
Benchmarking Reaction Rates: A Comparative Analysis
The following table provides a comparison of the calculated activation free energy (ΔG‡) for the intramolecular Diels-Alder reaction of a furan-tethered methylenecyclopropane with estimated values for our target molecule and other furan systems. A lower ΔG‡ corresponds to a faster reaction rate.
Note: The estimated ΔG‡ for prop-2-yn-1-yl furan-3-carboxylate is based on the general understanding that alkynes are less reactive dienophiles than activated alkenes in normal electron-demand Diels-Alder reactions, and the electron-withdrawing nature of the carboxylate group at the 3-position of the furan ring.[7] The presence of an electron-withdrawing group on the furan ring is known to decrease the rate of normal electron-demand Diels-Alder reactions.[7]
Experimental Protocol for Kinetic Analysis
To experimentally determine the reaction rate of the intramolecular Diels-Alder reaction of prop-2-yn-1-yl furan-3-carboxylate, in situ monitoring of the reaction progress is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for this purpose.[8][9][10][11][12]
Synthesis of Prop-2-yn-1-yl furan-3-carboxylate
The substrate can be synthesized via esterification of furan-3-carboxylic acid with propargyl alcohol.
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
NMR spectrometer (400 MHz or higher recommended)
Thermostatted NMR probe
NMR tubes
Procedure:
Sample Preparation: Accurately weigh a known amount of prop-2-yn-1-yl furan-3-carboxylate and the internal standard into an NMR tube.
Add a known volume of the anhydrous deuterated solvent to the NMR tube.
Seal the NMR tube under an inert atmosphere (e.g., nitrogen or argon).
NMR Spectrometer Setup:
Insert the sample into the NMR spectrometer with the probe pre-heated to the desired reaction temperature (e.g., 80 °C, 100 °C, 120 °C).
Lock and shim the spectrometer on the sample.
Data Acquisition:
Acquire an initial ¹H NMR spectrum (t=0).
Set up a series of ¹H NMR experiments to be acquired at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate. For a slow reaction, spectra may be acquired every 30-60 minutes. For a faster reaction, this interval may be reduced to 5-10 minutes.
Data Analysis:
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
Identify characteristic proton signals for the starting material (e.g., furan protons, alkyne proton) and the product (e.g., olefinic protons of the cycloadduct).
Integrate the area of a well-resolved signal for the starting material and the product relative to the integral of the internal standard at each time point.
Calculate the concentration of the starting material and product at each time point.
Plot the concentration of the starting material versus time.
From this plot, determine the reaction order and the rate constant (k) at that temperature.
Activation Energy Determination:
Repeat the experiment at several different temperatures.
Use the Arrhenius equation (k = Ae^(-Ea/RT)) to plot ln(k) versus 1/T. The slope of this line will be -Ea/R, from which the activation energy (Ea) can be calculated.
Conclusion
The intramolecular Diels-Alder reaction of prop-2-yn-1-yl furan-3-carboxylate provides a valuable route to complex polycyclic molecules. While experimental kinetic data is sparse, computational chemistry offers a powerful tool for predicting its reactivity. The reaction rate is expected to be moderate to slow, influenced by the aromaticity of the furan diene and the electronic nature of the carboxylate substituent. The provided experimental protocol for NMR-based kinetic monitoring offers a robust framework for researchers to quantitatively assess the reaction rates of this and similar furan-yne systems, thereby enabling the optimization of reaction conditions and the strategic design of novel synthetic pathways.
References
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ACS Publications. Intramolecular Reactions of Alkynes with Furans and Electron Rich Arenes Catalyzed by PtCl2: The Role of Platinum Carbenes as Intermediates. [Link]
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ResearchGate. Kinetics of the diels-alder reaction of 2,5-dimethylfuran with N-phenylmaleimide: high hydrostatic pressure, temperature, and solvent effects. [Link]
Beilstein Journals. NMR reaction monitoring in flow synthesis. [Link]
ResearchGate. (PDF) Thermal Intramolecular Diels–Alder Reaction of Furan; Synthesis of Nitrogen Tetracycles, Isobenzofuran and Isobenzothiophene. [Link]
RSC Publishing. Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons. [Link]
Study of Diels-Alder Reactions between Furan and Diene Using Density Functional Theory. [Link]
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
RSC Publishing. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. [Link]
Magritek. Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. [Link]
RPTU. Quantitative NMR methods for reaction and process monitoring. [Link]
PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
PMC. Temperature and Pressure-Dependent Rate Constants for the Reaction of the Propargyl Radical with Molecular Oxygen. [Link]
RSC Publishing. Rate constants of the fulvenallenyl recombination with propargyl and its role in PAH formation: a theoretical and kinetic modeling study. [Link]
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Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
PMC. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. [Link]
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RSC Publishing. Decarboxylative [3 + 2] cycloaddition of propargyl cyclic carbonates with C,O-bis(nucleophile)s to access dihydrofuro[3,2-c]coumarins and dihydronaphtho[1,2-b]furans with quaternary center. [Link]
Comprehensive Safety and Disposal Protocol for Prop-2-yn-1-yl Furan-3-Carboxylate Prop-2-yn-1-yl furan-3-carboxylate (commonly known as propargyl furan-3-carboxylate) is a highly versatile building block extensively util...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Disposal Protocol for Prop-2-yn-1-yl Furan-3-Carboxylate
Prop-2-yn-1-yl furan-3-carboxylate (commonly known as propargyl furan-3-carboxylate) is a highly versatile building block extensively utilized in organic synthesis, medicinal chemistry, and materials science (1). Its molecular architecture features an electron-rich furan ring coupled with a reactive terminal alkyne via an ester linkage. This dual functionality makes it a prime candidate for transition-metal-catalyzed cross-couplings and azide-alkyne cycloadditions (click chemistry). However, the very features that make it synthetically valuable also introduce specific operational hazards. Establishing a rigorous, self-validating disposal protocol is essential to protect laboratory personnel and ensure strict environmental compliance.
Chemical Profiling & Hazard Assessment
Understanding the physicochemical properties of Prop-2-yn-1-yl furan-3-carboxylate is the first step in risk mitigation. The compound typically presents as a colorless to light yellow liquid (2). While the furan ring and ester linkage present standard organic hazards, the terminal alkyne is the primary driver of severe safety risks during disposal.
Terminal alkyne (potential for explosive metal acetylide formation)
Mechanistic Hazard Analysis: The Acetylide Threat
The most critical failure point in the disposal of terminal alkynes is improper waste segregation. The terminal alkyne proton is weakly acidic. When exposed to heavy metal ions—specifically copper (Cu), silver (Ag), or mercury (Hg)—under mildly basic or even neutral conditions, the compound undergoes rapid deprotonation and metal coordination to form polymeric metal acetylides (3). These resulting metal acetylides are highly unstable and exquisitely sensitive to shock, friction, and thermal stress, capable of detonating even when suspended in wet solvents. Therefore, the causality behind our strict segregation protocol is the absolute prevention of this mechanistic pathway.
Caption: Disposal pathways of Prop-2-yn-1-yl furan-3-carboxylate highlighting the acetylide hazard.
Operational Safety & PPE Requirements
Before initiating any handling or disposal procedures, personnel must don appropriate Personal Protective Equipment (PPE) to mitigate exposure risks (4).
PPE Component
Specification & Rationale
Hand Protection
Nitrile or neoprene chemical-resistant gloves. Inspect for micro-tears to prevent dermal absorption.
Eye Protection
Tight-sealing chemical safety goggles. A face shield is required if handling volumes >500 mL.
Body Protection
Flame-resistant laboratory coat. Ensure no exposed skin on arms or legs.
Respiratory
Handle exclusively within a certified chemical fume hood to prevent inhalation of irritating vapors.
Step-by-Step Disposal Protocol
To ensure a self-validating safety system, each step of the disposal process must be verified before proceeding to the next.
Step 1: Waste Segregation (Critical Verification)
Action: Designate a specific waste container exclusively for non-halogenated organic solvents (or halogenated, depending on your reaction solvent).
Causality: You must visually and administratively verify that this container has never received heavy metal waste (e.g., Cu, Ag, Hg, Pd) or strong bases. Mixing propargyl esters with metal waste is a leading cause of unexpected laboratory detonations (5).
Step 2: Containerization
Action: Transfer the waste into a high-density polyethylene (HDPE) or glass container.
Causality: Do not use metal cans or containers with metallic cap liners. Trace metals from the container itself can act as a catalyst for acetylide formation over prolonged storage periods.
Step 3: Chemical Deactivation (Optional for Bulk Pure Waste)
Action: If disposing of >50g of pure, unreacted Prop-2-yn-1-yl furan-3-carboxylate, ester hydrolysis can be employed to reduce the molecule's complexity.
Methodology:
Dissolve the ester in a water-miscible solvent (e.g., THF).
Slowly add 1M NaOH dropwise under continuous stirring in an ice bath.
Monitor via TLC until the ester is fully consumed, yielding sodium furan-3-carboxylate and propargyl alcohol.
Validation: Neutralize the solution to pH 7 using 1M HCl before transferring to the organic waste container. Note: Propargyl alcohol retains the terminal alkyne, so metal segregation rules still strictly apply.
Step 4: Labeling and Documentation
Action: Affix a GHS-compliant hazardous waste label.
Causality: Explicitly write: "Hazardous Waste: Prop-2-yn-1-yl furan-3-carboxylate. CONTAINS TERMINAL ALKYNE - DO NOT MIX WITH HEAVY METALS." This administrative control prevents downstream mixing errors by other lab personnel.
Step 5: Storage and Final Disposition
Action: Store the sealed container in a designated, well-ventilated satellite accumulation area, placed inside a secondary containment tray. Keep away from direct sunlight and heat sources. Arrange for pickup by a licensed Environmental Health and Safety (EHS) waste management provider for safe thermal incineration.
Spill Management & Emergency Response
In the event of an accidental release, immediate and methodical action is required to prevent vapor accumulation and cross-contamination.
Evacuate and Ventilate: Immediately clear non-essential personnel from the area. Ensure the fume hood sash is open and room ventilation is operating at maximum capacity to disperse respiratory irritants.
Containment: Surround the liquid spill with an inert, non-combustible absorbent material such as diatomaceous earth, vermiculite, or dry sand. Do not use combustible materials like paper towels for large spills.
Collection: Use non-sparking, non-metallic tools (e.g., polypropylene scoops) to gather the absorbed material. Causality: If the spill occurred on a surface with trace metal contamination, metallic tools could generate friction or sparks, potentially igniting localized acetylide pockets.
Decontamination: Wash the affected surface thoroughly with a mild solvent (e.g., isopropanol) followed by soap and water. Collect all rinsate and cleaning materials into a solid hazardous waste container, labeled appropriately for incineration.
3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound , Journal of Agricultural and Food Chemistry - ACS Publications. 2
Safety Data Sheet - Methyl furan-3-carboxylate , CymitQuimica. 4
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Recent progress in copper nanomaterials: catalysis, energy, biomedicine, and environmental applications , RSC Publishing. 3
Personal protective equipment for handling Prop-2-yn-1-yl furan-3-carboxylate
Prop-2-yn-1-yl furan-3-carboxylate (CAS: 116041-58-8) is a highly versatile, bifunctional organic building block. Featuring both a heteroaromatic furan ring and a terminal alkyne (propargyl) moiety, it is increasingly ut...
Author: BenchChem Technical Support Team. Date: April 2026
Prop-2-yn-1-yl furan-3-carboxylate (CAS: 116041-58-8) is a highly versatile, bifunctional organic building block. Featuring both a heteroaromatic furan ring and a terminal alkyne (propargyl) moiety, it is increasingly utilized in medicinal chemistry—such as in the synthesis of novel nematicidal agents[1]—and as a "clickable" synthon in materials science and drug conjugation[2]. Handling this light yellow liquid requires precise safety protocols due to the reactive nature of its functional groups.
Mechanistic Hazard Profiling
To safely handle this compound, one must understand the chemical causality behind its hazards:
Alkyne Reactivity & Shock Sensitivity: The terminal propargyl group is energy-rich. If exposed to dry heavy metals (e.g., copper, silver, or mercury), it can form metal acetylides, which are highly shock-sensitive and explosive.
Furan-Induced Toxicity: Furan derivatives can undergo metabolic oxidation by cytochrome P450 enzymes in the liver, forming reactive electrophilic epoxides that bind to cellular proteins, leading to hepatotoxicity and respiratory tract irritation.
Ester Hydrolysis: Under strong acidic or basic conditions, the ester linkage hydrolyzes to release 3-furoic acid and propargyl alcohol, both of which are severe dermal and mucosal irritants.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for prolonged handling of liquid esters. The following matrix outlines the required equipment and the causality behind each selection.
PPE Category
Specification
Causality / Rationale
Hand Protection
Butyl Rubber (0.3 mm) or Double-gloved Nitrile (0.11 mm)
Liquid esters rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance against ester breakthrough. Double-gloving with nitrile is acceptable only for brief, low-volume transfers.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Liquid splashes of propargyl esters can cause irreversible corneal damage. Standard safety glasses lack the peripheral seal required to block aerosolized droplets.
Body Protection
Flame-Resistant (FR) Lab Coat
The compound is a combustible organic liquid (MW: 150.13 g/mol ). An FR coat prevents ignition in the event of a static discharge or flash fire during handling.
Engineering
Class II Chemical Fume Hood
Mitigates inhalation risks associated with the compound's vapor pressure and contains potential aerosols during transfer.
The most common application for Prop-2-yn-1-yl furan-3-carboxylate is the CuAAC "click" reaction[3][4]. The following protocol is designed as a self-validating system, ensuring that intermediate states provide visual feedback to the researcher to guarantee safety and efficacy.
Quantitative Stoichiometry for CuAAC
Reagent
Equivalents
Function
Prop-2-yn-1-yl furan-3-carboxylate
1.0 eq
Terminal alkyne substrate
Organic Azide
1.1 eq
Reaction partner
CuSO₄·5H₂O
0.05 eq
Cu(II) precatalyst
Sodium Ascorbate
0.2 - 0.4 eq
Reducing agent
THF / H₂O (1:1)
0.1 M
Biphasic solvent system
Step-by-Step Methodology
Step 1: Substrate Solubilization
Action: In a fume hood, dissolve 1.0 eq of Prop-2-yn-1-yl furan-3-carboxylate and 1.1 eq of the chosen azide in a 1:1 mixture of Tetrahydrofuran (THF) and water[3].
Causality: The biphasic THF/water system is critical; THF solubilizes the organic furan-ester and azide, while water solubilizes the inorganic copper catalyst and ascorbate.
Step 2: Precatalyst Addition
Action: Add 0.05 eq of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O). The solution will turn pale blue.
Causality: Cu(II) is stable and safe to handle in air, unlike Cu(I) salts which rapidly oxidize and degrade.
Step 3: In Situ Catalyst Generation (Self-Validation Step)
Action: Add 0.4 eq of Sodium Ascorbate to the stirring mixture. Observe the color change from blue to pale yellow or colorless.
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ[3][5]. The color change visually validates the successful generation of the active catalyst. Excess ascorbate is used to prevent the oxidative homocoupling (Glaser coupling) of the propargyl ester.
Step 4: Reaction Execution and Monitoring
Action: Stir at room temperature for 4–12 hours. Monitor via Thin Layer Chromatography (TLC).
Causality: CuAAC is thermodynamically driven and highly regioselective for the 1,4-disubstituted triazole[6][7]. Ambient temperature prevents thermal degradation of the sensitive furan ring.
Step 5: Quenching and Workup
Action: Quench the reaction by adding an aqueous solution of EDTA or saturated ammonium chloride. Extract the product with ethyl acetate.
Causality: EDTA or ammonia chelates the copper ions, pulling them into the aqueous layer. Failure to remove copper can lead to heavy metal toxicity in biological assays and accelerates the degradation of the triazole product.
Waste Disposal and Spill Response Plan
Spill Response:
Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered.
Absorb: Cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Do not use paper towels or sawdust, as the combustible liquid can ignite porous organic materials.
Neutralize: Sweep the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
Waste Disposal:
Aqueous Waste (from CuAAC workup): Must be routed to heavy metal waste streams due to the presence of chelated copper.
Organic Waste: Unreacted Prop-2-yn-1-yl furan-3-carboxylate must be disposed of in non-halogenated organic waste.
Critical Warning: Never mix unreacted terminal alkynes with concentrated heavy metal waste (e.g., dry copper or silver salts) in a dry waste bin, as this can spontaneously generate explosive metal acetylides.
Workflow Visualization
Workflow for CuAAC using propargyl furan-3-carboxylate, from hazard assessment to waste disposal.
Journal of Agricultural and Food Chemistry. "3-Furoic Acid from Sea-Derived Aspergillus luchuensis Hy-6 as a Valuable Lead Compound against Plant-Parasitic Nematodes in Cucumber." ACS Publications, 2025. 1
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Chemical Reviews. "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry." ACS Publications, 2016. 7